Technical Documentation Center

4-Methylenepiperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylenepiperidine hydrochloride
  • CAS: 144230-50-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization Guide: 4-Methylenepiperidine Hydrochloride

This guide serves as an authoritative technical reference for the spectroscopic characterization of 4-Methylenepiperidine hydrochloride , a critical intermediate in the synthesis of antifungal agents like Efinaconazole a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of 4-Methylenepiperidine hydrochloride , a critical intermediate in the synthesis of antifungal agents like Efinaconazole and other benzyl-piperidine therapeutics.

Executive Summary & Compound Profile

4-Methylenepiperidine hydrochloride is a piperidine derivative characterized by an exocyclic double bond at the C4 position. It is primarily utilized as a building block in Suzuki cross-coupling reactions to generate complex pharmaceutical scaffolds.

  • IUPAC Name: 4-Methylidenepiperidine hydrochloride[1][2][3][4]

  • CAS Number: 144230-50-2 (HCl salt) | 2615-01-2 (Free base)

  • Molecular Formula:

    
    [3][4][5][6]
    
  • Molecular Weight: 133.62 g/mol [4][5]

  • Physical State: White to off-white crystalline solid

  • Solubility: Highly soluble in water (

    
    ) and DMSO; sparingly soluble in non-polar organic solvents.
    

Experimental Protocols for Analysis

Sample Preparation for NMR

The hydrochloride salt form presents specific solubility challenges. For optimal resolution and to avoid chemical shift artifacts caused by pH dependency:

  • Solvent Selection: Use Deuterium Oxide (

    
    )  for the cleanest baseline. DMSO-d
    
    
    
    is an alternative if observing the exchangeable ammonium protons is required.
  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear; filtration through a glass wool plug is recommended to remove any insoluble inorganic salts.

  • Reference: Calibrate chemical shifts relative to the residual solvent peak (HDO

    
     4.79 ppm in 
    
    
    
    ; DMSO
    
    
    2.50 ppm).
Mass Spectrometry (LC-MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

  • Note: As a salt, the compound will dissociate immediately. The detected species is the protonated free base

    
    .
    

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of the piperidine ring renders the C2/C6 and C3/C5 positions chemically equivalent, simplifying the spectrum.


H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
=CH

4.85Singlet (s)2HExocyclic MethyleneDiagnostic peak; confirms C4 double bond retention.
H-2, H-6 3.25Triplet (t)4H

-Methylene
Deshielded by adjacent Nitrogen cation (

).
H-3, H-5 2.45Triplet (t)4H

-Methylene
Allylic coupling to the exocyclic double bond.

Analyst Note: In


, the ammonium protons (

) exchange rapidly with the solvent and are usually not observed. If run in DMSO-d

, a broad singlet appears at

ppm.

C NMR Data (100 MHz,

)
PositionShift (

, ppm)
TypeAssignment
C-4 138.5Quaternary (C)

hybridized ring carbon.
=CH

112.8Methylene (

)
Exocyclic alkene terminal carbon.
C-2, C-6 43.2Methylene (

)
Carbon adjacent to Nitrogen.
C-3, C-5 29.8Methylene (

)
Allylic carbons.
Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation features, which can obscure the C-H stretching region.

  • 
     Stretch (
    
    
    
    ):
    Strong, broad absorption band characteristic of secondary amine salts (
    
    
    ). Often shows "overtone" bands.
  • 
     Stretch (
    
    
    
    ):
    Weak to medium intensity band. Critical for confirming the exocyclic double bond.
  • 
     Bending (
    
    
    
    ):
    Scissoring vibrations of the methylene groups.
Mass Spectrometry (MS)
  • Molecular Ion:

    
    
    
    
    
    (Base Peak).
  • Interpretation: The HCl salt dissociates. The neutral free base has a MW of 97.[2]16. ESI+ adds a proton, resulting in

    
    .
    
Fragmentation Pathway (ESI-MS/MS)

Upon collisional activation, the piperidine ring typically undergoes retro-Diels-Alder type fragmentation or loss of the exocyclic ethylene.

Fragmentation cluster_legend Key M_Ion Parent Ion [M+H]+ = 98 Frag1 Ring Cleavage [C4H8N]+ = 70 M_Ion->Frag1 - C2H4 (Ethylene) Frag2 Loss of C2H4 [C3H6N]+ = 56 M_Ion->Frag2 - C3H6 (Propene equiv) Legend1 Detected Ion Legend2 Fragment

Figure 1: Proposed ESI-MS fragmentation pathway for the 4-methylenepiperidine cation.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities in the spectra, such as residual phosphine oxides from Wittig reactions.

Synthetic Route (Wittig Olefination)

The standard industrial preparation involves the Wittig reaction of N-protected 4-piperidone followed by deprotection.

Synthesis Start N-Boc-4-Piperidone Inter N-Boc-4-Methylenepiperidine Start->Inter Step 1: Olefination Reagent Ph3P=CH2 (Wittig Reagent) Reagent->Inter Final 4-Methylenepiperidine HCl (Target) Inter->Final Step 2: Acid Hydrolysis Step2 Deprotection (HCl/Dioxane) Step2->Final

Figure 2: Primary synthetic pathway. Residual Triphenylphosphine oxide (


 7.5-7.7 ppm) is a common impurity.
Quality Control Markers
  • Impurity A (Triphenylphosphine oxide): Check aromatic region in NMR (

    
     7.5–7.8 ppm).
    
  • Impurity B (4-Piperidone): Result of incomplete olefination or hydrolysis of the enol ether. Look for ketone carbonyl carbon at

    
     ~205 ppm in 
    
    
    
    C NMR.

References

  • Vice, S., et al. (2001).[7][8] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492.[7]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride."[4] PubChem. [4]

  • Biosynth. "4-Methylenepiperidine hydrochloride - Product FM64058."[4] Biosynth Catalog. [2][3][5]

  • Sigma-Aldrich. "4-Methylenepiperidine hydrochloride | CAS 144230-50-2." MilliporeSigma.

Sources

Exploratory

Technical Guide: Solubility and Stability of 4-Methylenepiperidine Hydrochloride

The following technical guide details the solubility, stability, and handling protocols for 4-Methylenepiperidine Hydrochloride . This document is structured for researchers and process chemists requiring high-fidelity d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for 4-Methylenepiperidine Hydrochloride . This document is structured for researchers and process chemists requiring high-fidelity data for drug development and organic synthesis.[1]

[1]

Executive Summary

4-Methylenepiperidine hydrochloride is a critical C6 building block used in the synthesis of pharmaceutical agents, including antifungal drugs (e.g., Efinaconazole intermediates) and opioid receptor ligands.[1] Its utility stems from the reactive exocyclic double bond at the C4 position.[1] However, this same structural feature introduces significant stability challenges—specifically isomerization to the thermodynamically more stable endocyclic alkene and radical polymerization .[1]

This guide synthesizes the compound's solubility profile with a mechanistic understanding of its degradation pathways, providing a self-validating protocol for storage and handling.[1]

Physicochemical Profile

PropertyValueContext
Molecular Formula C₆H₁₁N[1][2][3][4] · HClSalt Form
Molecular Weight 133.62 g/mol --
Appearance White to off-white solidCrystalline powder
Melting Point 148–151°CSublimation observed near MP
pKa (Calc.) ~10.8 (Piperidine N)Strong base in free form
Hygroscopicity Moderate to HighHCl salts are prone to deliquescence
Structural Logic

The molecule consists of a piperidine ring with an exocyclic methylene group.[1][5] The hydrochloride salt protonates the secondary amine, stabilizing the nitrogen against oxidation but rendering the solid hygroscopic.[1] The exocyclic double bond is a "masked" instability; it is less substituted (disubstituted) than its potential isomer, making it susceptible to migration.[1]

Solubility Landscape

Understanding the solubility differences between the salt and free base is critical for extraction and purification workflows.[1]

Solvent Compatibility Table[1]
SolventSolubility RatingMechanistic Insight
Water Freely Soluble High dielectric constant supports ionic dissociation of the HCl salt.[1]
Methanol Soluble Protogenic solvent; good solubility for amine salts, though less than water.[1]
Chloroform Slightly Soluble Non-polar nature opposes the ionic lattice of the salt.[1]
Diethyl Ether Insoluble Standard antisolvent for precipitation of the HCl salt.[1]
DMSO Soluble Suitable for stock solutions in biological assays.[1]

Critical Note on Data Discrepancies: Some commercial databases list this compound as "slightly soluble" in methanol.[1] In practice, secondary amine hydrochlorides typically exhibit good solubility in methanol.[1] If poor solubility is observed, verify the purity; the presence of polymerized material (insoluble) or free base (soluble in organics, less in water) may be the cause.[1]

Solubilization Protocol
  • Aqueous Buffers: Dissolve in deionized water or PBS.[1] The pH will drop slightly due to the HCl counterion; adjust pH only if necessary, keeping it below 9.0 to prevent precipitation of the free base.[1]

  • Organic Synthesis: If a non-polar solvent (e.g., DCM, Toluene) is required, the salt must be converted to the free base using a mild basic wash (NaHCO₃ or NaOH) immediately prior to use.[1]

Stability & Degradation Mechanisms[1]

The stability of 4-Methylenepiperidine HCl is governed by two primary failure modes: Olefin Isomerization and Radical Polymerization .[1]

Mechanism 1: Thermodynamic Isomerization

The exocyclic double bond (4-methylene) is less thermodynamically stable than the endocyclic isomer (4-methyl-1,2,3,6-tetrahydropyridine).[1] Under acidic conditions or thermal stress, the double bond can migrate into the ring to form the more substituted tri-substituted alkene.[1]

Mechanism 2: Photo-Oxidation & Polymerization

As an alkene, the methylene group is susceptible to radical attack initiated by UV light or peroxides, leading to oligomerization.[1] The HCl salt lattice provides some physical protection, but solutions are highly vulnerable.[1]

DegradationPathways Compound 4-Methylenepiperidine HCl (Exocyclic Alkene) Isomer 4-Methyl-1,2,3,6-tetrahydropyridine (Endocyclic Isomer) Compound->Isomer Acid Catalysis / Heat (Thermodynamic Drift) Polymer Oligomers/Polymers (Insoluble Solid) Compound->Polymer UV Light / Radical Initiators FreeBase Free Base Form (Volatile/Reactive) Compound->FreeBase pH > 10 FreeBase->Isomer Rapid Isomerization

Figure 1: Primary degradation pathways.[1] Note the thermodynamic drive toward the endocyclic isomer.[1]

Handling & Storage Protocols

To maintain purity >98% over extended periods, strict adherence to the following "Cold-Dark-Dry" protocol is required.

Storage SOP
  • Temperature: Store at -20°C . Room temperature storage significantly accelerates isomerization.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can initiate radical processes at the alkene.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and block UV light.[1]

  • Hygroscopicity Management: Store with desiccant packets. If the solid becomes "sticky" or clumps, it has absorbed moisture, which catalyzes hydrolysis and degradation.[1]

Operational Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.[1]

  • Solvent Degassing: When preparing solutions, use degassed solvents to minimize dissolved oxygen.[1]

  • Usage Window: Re-test purity via HPLC if the batch has been stored for >6 months.

Analytical Quality Control

Verify the integrity of the exocyclic double bond using the following parameters.

HPLC Method (Stability Indicating)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile (0.1% TFA).[1]

    • Note: TFA is preferred over Formic acid to suppress silanol interactions with the amine.[1]

  • Detection: UV at 205 nm (terminal alkene absorption is weak; high concentration required) or CAD (Charged Aerosol Detection).[1]

  • Target Impurity: Look for a peak eluting after the main peak (the endocyclic isomer is typically more hydrophobic).[1]

NMR Validation
  • ¹H NMR (D₂O): The exocyclic methylene protons appear as a distinct singlet or narrow multiplet around 4.7–4.9 ppm .[1]

  • Degradation Marker: Appearance of a vinylic proton signal inside the ring (approx.[1] 5.3–5.5 ppm) indicates isomerization to the tetrahydropyridine form.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride.[1] Retrieved January 31, 2026 from [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methylenepiperidine Hydrochloride from N-Boc-4-piperidone

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and widely adopted two-step synthesis for producing 4-methylenepiperidine hydrochloride, a critical building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely adopted two-step synthesis for producing 4-methylenepiperidine hydrochloride, a critical building block in modern medicinal chemistry. Starting from the commercially available N-Boc-4-piperidone, the synthesis involves a Wittig olefination to introduce the exocyclic methylene group, followed by an acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into process optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this valuable synthetic intermediate.

Introduction: The Significance of 4-Methylenepiperidine

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals and clinical candidates. Modification of the piperidine ring at the 4-position is a common strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4-Methylenepiperidine, with its exocyclic double bond and secondary amine, offers two reactive centers for diverse chemical transformations.[1]

Its hydrochloride salt is particularly valuable as it provides a stable, crystalline, and easily handled solid form of the otherwise volatile free base. This intermediate is a key component in the synthesis of numerous bioactive molecules, including antifungal agents like Efinaconazole and complex spiro-heterocyclic systems.[1][2] The synthetic route commencing from N-Boc-4-piperidone is frequently chosen for its reliability and high yields.[1][3] The Boc protecting group is ideal for this transformation as it is stable to the basic conditions of the Wittig reaction yet can be removed cleanly under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[2][3]

Overall Synthetic Strategy

The conversion of N-Boc-4-piperidone to 4-methylenepiperidine hydrochloride is efficiently achieved in a two-step sequence. This strategy ensures high selectivity and yield by protecting the reactive secondary amine during the olefination step.

  • Step 1: Wittig Olefination. The carbonyl group of N-Boc-4-piperidone is converted into an exocyclic methylene group using a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). This reaction forms the stable intermediate, N-Boc-4-methylenepiperidine.[1][3]

  • Step 2: Acidic Deprotection and Salt Formation. The Boc protecting group is removed from the piperidine nitrogen using a strong acid, typically hydrochloric acid in an organic solvent. This step regenerates the secondary amine and concurrently forms the hydrochloride salt.[3]

The complete workflow is illustrated below.

G A N-Boc-4-piperidone B Wittig Reaction (Ph₃P=CH₂) A->B C N-Boc-4-methylenepiperidine B->C D Acidic Deprotection (HCl) C->D E 4-Methylenepiperidine Hydrochloride D->E

Caption: High-level workflow for the synthesis of 4-Methylenepiperidine HCl.

Part A: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction

Principle and Mechanistic Insight

The Wittig reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon double bonds with high regioselectivity by coupling a carbonyl compound with a phosphorus ylide.[4] The ylide, methylenetriphenylphosphorane, is typically generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[5]

Causality of Reagent Choice:

  • Methyltriphenylphosphonium bromide: This is a stable, commercially available salt used to generate the simplest phosphorus ylide for introducing a =CH₂ group.[5]

  • Strong Base (e.g., Potassium tert-butoxide, n-Butyllithium): The proton on the carbon adjacent to the positively charged phosphorus is acidic but requires a strong, non-nucleophilic base for efficient deprotonation to form the ylide.[5][6] Potassium tert-butoxide is often preferred for its ease of handling compared to organolithium reagents.[5]

  • Aprotic Solvent (e.g., Toluene, THF): Anhydrous aprotic solvents are essential to prevent quenching of the highly basic ylide and any organometallic base used.[6]

The mechanism proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane ring. This intermediate then collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene product.[7]

G cluster_0 Ylide Formation cluster_1 Olefination Reaction Ylide_Gen Ph₃P⁺-CH₃ Br⁻ + Base → Ph₃P=CH₂ Ketone N-Boc-4-piperidone (R₂C=O) Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide Ylide (Ph₃P=CH₂) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene N-Boc-4-methylenepiperidine (R₂C=CH₂) Oxaphosphetane->Alkene Collapse Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Collapse

Sources

Exploratory

Technical Deep Dive: Wittig Synthesis of 4-Methylenepiperidine Hydrochloride

Executive Summary 4-Methylenepiperidine hydrochloride (CAS: 144230-50-2) is a critical bicyclic amine intermediate, most notably serving as the piperidine scaffold in the synthesis of Efinaconazole (Jublia), a triazole a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylenepiperidine hydrochloride (CAS: 144230-50-2) is a critical bicyclic amine intermediate, most notably serving as the piperidine scaffold in the synthesis of Efinaconazole (Jublia), a triazole antifungal agent.

This technical guide details the synthesis of 4-methylenepiperidine HCl via the Wittig olefination of N-protected 4-piperidone.[1] Unlike generic protocols, this guide focuses on the N-Boc (tert-butoxycarbonyl) route, which offers superior purification profiles compared to N-benzyl or N-methyl alternatives in pharmaceutical GMP environments. The protocol is divided into two phases: (1) Formation of the exocyclic alkene via methyltriphenylphosphonium bromide and potassium tert-butoxide, and (2) Chemoselective deprotection using anhydrous HCl.

Retrosynthetic & Mechanistic Analysis

Strategic Route Selection

The synthesis relies on the Wittig reaction to install the exocyclic methylene group. While other methods exist (e.g., Peterson olefination or Tebbe reagent), the Wittig reaction is preferred for scale-up due to the low cost of phosphonium salts and the manageability of the triphenylphosphine oxide (Ph


PO) byproduct.
  • Starting Material: N-Boc-4-piperidone.[1][2] The Boc group renders the nitrogen non-nucleophilic and lipophilic, facilitating the extraction of the intermediate alkene from the water-soluble phosphine oxide byproducts.

  • Reagent: Methyltriphenylphosphonium bromide (MePPh

    
    Br).
    
  • Base: Potassium tert-butoxide (KOtBu).[1][3] Chosen for its solubility in toluene/THF and sufficient basicity (

    
     ~17) to deprotonate the phosphonium salt without causing significant side reactions common with organolithiums (e.g., n-BuLi).
    
Reaction Mechanism

The reaction proceeds through a classic ylide mechanism .[4]

  • Ylide Generation: The base removes a proton from the methyl group of the phosphonium salt, generating the resonance-stabilized phosphonium ylide (methylenetriphenylphosphorane).

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone.

  • Oxaphosphetane Formation: A [2+2] cycloaddition (or stepwise betaine formation followed by ring closure) yields a four-membered oxaphosphetane ring.[4][5]

  • Elimination: The driving force—the formation of the strong P=O bond (bond energy ~544 kJ/mol)—triggers the collapse of the ring, releasing the alkene and triphenylphosphine oxide.

WittigMechanism Start MePPh3Br (Phosphonium Salt) Ylide Ph3P=CH2 (Ylide) Start->Ylide Deprotonation (-HBr) Base KOtBu (Base) Base->Ylide Inter Oxaphosphetane (4-membered ring) Ylide->Inter + Ketone Nucleophilic Attack Ketone N-Boc-4-Piperidone Ketone->Inter Product N-Boc-4-Methylenepiperidine Inter->Product Collapse Byproduct Ph3P=O (Byproduct) Inter->Byproduct Driving Force (P=O)

Figure 1: Mechanistic pathway of the Wittig olefination for 4-methylenepiperidine synthesis.

Detailed Experimental Protocol

Phase 1: Wittig Olefination

Objective: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.25 eq)

  • N-Boc-4-piperidone (1.0 eq)[2]

  • Solvent: Anhydrous Toluene (Preferred over THF for easier scale-up and higher boiling point).

Protocol:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel. Purge with

    
    .
    
  • Salt Suspension: Charge the flask with Methyltriphenylphosphonium bromide and anhydrous Toluene (10 volumes relative to ketone). Cool to 0–5°C.

  • Ylide Formation: Add KOtBu portion-wise over 15 minutes. The mixture will turn bright yellow, indicating ylide formation. Stir at 0–5°C for 1 hour. Note: Ensure KOtBu is fresh; yellowing indicates moisture contamination.

  • Addition: Dissolve N-Boc-4-piperidone in Toluene (2 volumes). Add this solution dropwise to the ylide suspension over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench & Workup:

    • Quench with water (5 volumes) while cooling.

    • Separate layers.[6][7] Extract the aqueous layer with Toluene (2x).

    • Combine organic layers and wash with Brine.[2]

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[2]
      
  • Purification: The crude contains solid

    
    .
    
    • Method A (Filtration): Triturate the residue with cold Hexanes/Heptane.

      
       precipitates out.[6][8] Filter and concentrate the filtrate.[9]
      
    • Method B (Column): If high purity is required, pass through a short silica plug eluting with Hexanes/EtOAc (95:5).

Phase 2: Deprotection (Salt Formation)

Objective: Cleavage of the Boc group to yield 4-Methylenepiperidine HCl.

Reagents:

  • Crude N-Boc-4-methylenepiperidine

  • 4M HCl in Dioxane (or 2M HCl in Diethyl Ether/Methanol)

Protocol:

  • Dissolve the Phase 1 product in dry Dioxane (or MeOH) (3 volumes). Cool to 0°C.[8][10]

  • Add 4M HCl in Dioxane (3–4 eq) dropwise.

  • Warm to room temperature and stir for 2–3 hours. Gas evolution (

    
     and isobutylene) will be observed.
    
  • Isolation: The product, 4-Methylenepiperidine HCl, typically precipitates as a white solid.[8]

  • Filtration: Filter the solid under

    
    . Wash the cake with diethyl ether or cold acetone to remove residual organics.
    
  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Workflow Visualization

Workflow cluster_0 Phase 1: Olefination cluster_1 Phase 2: Deprotection Step1 Suspend MePPh3Br in Toluene (0°C) Step2 Add KOtBu (Yellow Ylide Formed) Step1->Step2 Step3 Add N-Boc-Piperidone (Dropwise) Step2->Step3 Step4 Workup: Remove Ph3PO (Hexane Trituration) Step3->Step4 Step5 Dissolve in Dioxane Add 4M HCl Step4->Step5 Intermediate Isolated Step6 Precipitation of HCl Salt Step5->Step6 Step7 Filter & Wash (Ether/Acetone) Step6->Step7

Figure 2: Step-by-step operational workflow for the synthesis.

Process Optimization & Data Summary

Key Parameters
ParameterRecommendationRationale
Base KOtBuSuperior to NaH for safety and solubility in Toluene. NaH requires DMSO or heating, increasing impurity risks [1].
Solvent TolueneAllows for azeotropic drying if needed; Ph3PO is less soluble in cold toluene/alkanes, aiding purification.
Temperature 0°C

RT
Low temp during addition prevents enolization of the ketone; RT ensures completion.
Stoichiometry 1.2 eq YlideExcess ylide ensures complete consumption of the expensive N-Boc-piperidone.
Troubleshooting Guide
  • Low Yield in Phase 1: Usually due to moisture in the Phosphonium salt or Toluene. Action: Dry MePPh

    
    Br under vacuum at 100°C overnight before use. Use Karl Fischer titration to ensure Toluene water content <0.05%.
    
  • Sticky Precipitate in Phase 2: If the HCl salt oils out, the solvent is likely too polar or wet. Action: Add excess Diethyl Ether to induce crystallization or switch to anhydrous HCl in Dioxane.

Safety & References

Safety Considerations
  • Methyltriphenylphosphonium bromide: Hygroscopic and an irritant. Dust mask required.

  • Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.

  • HCl/Dioxane: Highly corrosive and fuming. Use in a fume hood.

References
  • BenchChem. 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols. Retrieved from

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B). Retrieved from

  • Sigma-Aldrich. 4-Methylenepiperidine hydrochloride Product Sheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic N-Protection of 4-Methylenepiperidine Hydrochloride for Synthetic Applications

Abstract 4-Methylenepiperidine is a valuable synthetic intermediate, notable for its presence in pharmacologically active molecules such as the antifungal agent Efinaconazole.[1] Its utility in multi-step syntheses is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylenepiperidine is a valuable synthetic intermediate, notable for its presence in pharmacologically active molecules such as the antifungal agent Efinaconazole.[1] Its utility in multi-step syntheses is often predicated on the strategic protection of the secondary amine to prevent unwanted side reactions. This document provides a detailed guide for the N-protection of 4-methylenepiperidine, starting from its common commercially available hydrochloride salt. We present robust protocols for the installation of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, explaining the causality behind procedural choices and offering insights grounded in extensive synthetic experience.

Introduction: The Synthetic Challenge and Strategic Imperative

4-Methylenepiperidine hydrochloride is a bifunctional molecule, featuring a reactive secondary amine and a versatile exocyclic double bond.[2] In complex synthetic routes, the nucleophilic nitrogen can interfere with reactions targeting other parts of a molecule. Therefore, transiently masking the amine with a suitable protecting group is a critical step. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its cleavage conditions relative to other functional groups in the synthetic intermediate.

The primary challenge when working with 4-methylenepiperidine hydrochloride is that the amine is protonated, rendering it non-nucleophilic. The initial step in any N-functionalization reaction must therefore be the in situ liberation of the free secondary amine via deprotonation with a suitable base.

Core Principle: Liberation of the Free Amine

The protection reaction proceeds via nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc). This is only possible with the free base form of the piperidine, which possesses a lone pair of electrons on the nitrogen atom.

Starting with the hydrochloride salt, an equivalent of base is required to neutralize the hydrogen chloride and generate the free amine.

G cluster_reactants cluster_products r1 4-Methylenepiperidine HCl p1 4-Methylenepiperidine (Free Base) r1->p1 Deprotonation r2 Base (e.g., NaHCO₃) r2->p1 p2 H₂O + CO₂ + NaCl

Diagram 2: N-Boc protection reaction scheme.
Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
4-Methylenepiperidine hydrochloride133.621.05.00 g (37.4 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.18.98 g (41.1 mmol)
Sodium Bicarbonate (NaHCO₃)84.011.54.71 g (56.1 mmol)
Dichloromethane (DCM)--100 mL
Deionized Water--100 mL
Brine (Saturated NaCl solution)--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylenepiperidine hydrochloride (5.00 g, 37.4 mmol).

  • Dissolution & Basification: Add dichloromethane (50 mL) and a solution of sodium bicarbonate (4.71 g, 56.1 mmol) in deionized water (50 mL). Stir the biphasic mixture vigorously for 15-20 minutes at room temperature. The vigorous stirring facilitates the transfer of the hydrochloride salt to the aqueous phase where it is neutralized, and the resulting free amine partitions into the organic DCM layer.

  • Addition of Protecting Agent: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (8.98 g, 41.1 mmol) in dichloromethane (50 mL) dropwise over 10 minutes. [3]4. Reaction: Allow the reaction to stir vigorously at room temperature for 12-16 hours. [3]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (free amine) should be visualized with a potassium permanganate stain, while the Boc-protected product will be UV-active if a co-spot with a UV-active standard is used, and will also stain with permanganate. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Workup - Extraction: Extract the aqueous layer with an additional portion of DCM (25 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization: The product, tert-butyl 4-methylenepiperidine-1-carboxylate, is often obtained as a pale yellow oil of sufficient purity for subsequent steps. [4]If further purification is required, flash column chromatography on silica gel can be performed. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group, particularly in peptide chemistry. [5]It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenolysis. [6]

Reaction Scheme
Diagram 3: N-Cbz protection reaction scheme.
Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
4-Methylenepiperidine hydrochloride133.621.05.00 g (37.4 mmol)
Benzyl Chloroformate (Cbz-Cl)170.591.17.04 g (41.1 mmol)
Sodium Carbonate (Na₂CO₃)105.992.07.93 g (74.8 mmol)
Toluene--100 mL
Deionized Water--100 mL
Brine (Saturated NaCl solution)--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend 4-methylenepiperidine hydrochloride (5.00 g, 37.4 mmol) and sodium carbonate (7.93 g, 74.8 mmol) in a mixture of toluene (50 mL) and water (50 mL).

  • Cooling: Cool the vigorously stirring suspension to 0-5 °C using an ice-water bath. The use of a stronger base like sodium carbonate ensures rapid and complete neutralization.

  • Addition of Protecting Agent: Add benzyl chloroformate (7.04 g, 41.1 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. This exothermic reaction must be controlled to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) as described in the Boc-protection protocol.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Workup - Extraction & Washing: Extract the aqueous phase with toluene (25 mL). Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification & Characterization: The product, benzyl 4-methylenepiperidine-1-carboxylate, can be purified by column chromatography if necessary and characterized by standard analytical techniques (NMR, MS). [7]

Experimental Workflow Overview

The general workflow for the N-protection of 4-methylenepiperidine hydrochloride is a robust, multi-step process that ensures high yield and purity of the final product.

Diagram 4: General experimental workflow.

Field-Proven Insights & Troubleshooting

Observation/Issue Potential Cause Recommended Solution
Incomplete Reaction (TLC shows starting material) 1. Insufficient base or inefficient mixing. 2. Deactivated protecting agent.1. Ensure vigorous stirring of the biphasic mixture. Add an additional 0.2-0.3 equivalents of base and stir for another 2-4 hours. 2. Use a fresh bottle of (Boc)₂O or Cbz-Cl. (Boc)₂O can slowly hydrolyze over time.
Formation of Urea Byproduct (Boc protection) Reaction of the intermediate tert-butoxycarbonyl isocyanate with the amine.This is generally minimal under these conditions but can be suppressed by ensuring a slight excess of the amine is not present and maintaining the recommended reaction temperature.
Difficult Emulsion during Workup Vigorous shaking of the separatory funnel.Add a small amount of brine to the separatory funnel to help break the emulsion. Gently invert the funnel for mixing instead of vigorous shaking. Centrifugation can be used for persistent emulsions in small-scale reactions.
Low Isolated Yield 1. Incomplete extraction. 2. Product loss during purification.1. Perform an additional extraction of the aqueous layer. 2. If purifying by column chromatography, ensure proper solvent system selection to achieve good separation without excessive band broadening.

References

  • ResearchGate. A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. [Link]

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups - Stability and Cleavage. [Link]

Sources

Application

Deprotection of N-Boc-4-methylenepiperidine hydrochloride protocol

Application Note: High-Fidelity Deprotection of N-Boc-4-methylenepiperidine to 4-Methylenepiperidine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the removal of the tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Deprotection of N-Boc-4-methylenepiperidine to 4-Methylenepiperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-methylenepiperidine to yield 4-methylenepiperidine hydrochloride. This transformation is a critical step in the synthesis of antifungal agents (e.g., Efinaconazole) and serotonin receptor modulators.

While Boc deprotection is a standard operation, this specific substrate presents a unique challenge: the exocyclic double bond . Improper conditions (excessive heat, aqueous strong acids) can induce isomerization to the endocyclic isomer (4-methyl-1,2,3,6-tetrahydropyridine) or polymerization. This guide prioritizes an anhydrous HCl/1,4-Dioxane system to ensure quantitative conversion, high regiochemical fidelity, and direct isolation of the stable salt form.

Strategic Analysis & Chemical Logic

The Challenge: Substrate Stability

The target molecule, 4-methylenepiperidine, possesses a free amine and an exocyclic alkene.

  • Free Base Volatility: The free amine is a volatile liquid and difficult to handle/store without degradation.

  • Alkene Migration: Under thermodynamic control (high heat/protic solvents), the exocyclic double bond may migrate into the ring to form the more substituted, thermodynamically stable endocyclic alkene.

The Solution: Anhydrous Precipitation

We utilize 4M HCl in 1,4-Dioxane .

  • Mechanistic Benefit: The anhydrous acidic environment protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene (gas) and CO₂ (gas).

  • Process Benefit: The product, 4-methylenepiperidine hydrochloride, is insoluble in dioxane/ether mixtures. This allows for filtration-based isolation , avoiding aqueous workups that could lead to emulsion formation or product loss due to water solubility.

Visualized Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for purification.

G Start N-Boc-4-methylenepiperidine (Lipophilic, Neutral) Inter Carbamic Acid Intermediate Start->Inter Protonation Reagent 4M HCl in Dioxane (Anhydrous) Reagent->Inter Gas Byproducts: CO2 (g) + Isobutylene (g) Inter->Gas Elimination Product 4-Methylenepiperidine HCl (Precipitate) Inter->Product Fragmentation

Figure 1: Mechanistic pathway for the anhydrous deprotection of N-Boc-4-methylenepiperidine.

Detailed Experimental Protocol

Safety Warning: HCl in dioxane is corrosive and fumes. Work in a fume hood. Isobutylene gas is flammable.

Materials
ReagentSpecificationRole
N-Boc-4-methylenepiperidine>98% PuritySubstrate
4.0 M HCl in 1,4-DioxaneAnhydrousDeprotection Agent
Diethyl Ether (or MTBE)ACS GradeAnti-solvent (Precipitation)
Dichloromethane (DCM)AnhydrousCo-solvent (Optional)
Step-by-Step Methodology
  • Preparation:

    • Weigh 1.0 equivalent of N-Boc-4-methylenepiperidine into a round-bottom flask equipped with a magnetic stir bar.

    • Optional: If the starting material is an oil or viscous solid, dissolve it in a minimal amount of anhydrous DCM (2-3 volumes) to ensure homogeneity.

  • Acid Addition (The Critical Step):

    • Cool the reaction vessel to 0°C using an ice bath. Rationale: Cooling prevents exotherm-induced isomerization during the initial protonation.

    • Add 5–10 equivalents of 4M HCl in Dioxane dropwise over 10 minutes.

    • Observation: Gas evolution (CO₂/Isobutylene) will occur. A white precipitate may begin to form immediately.

  • Reaction & Monitoring:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 1 to 3 hours .

    • QC Check: Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin) or LC-MS. The starting material spot (high R_f) should disappear; the product (baseline) will stain red/purple with Ninhydrin.

  • Isolation (Filtration Method):

    • If the product has precipitated as a thick slurry: Dilute with excess Diethyl Ether or MTBE (approx. 5-10 volumes relative to reaction mix) to complete precipitation.

    • Filter the white solid using a sintered glass funnel (porosity M) or Buchner funnel.

    • Wash the filter cake 3x with cold Ether/MTBE to remove residual HCl and organic impurities.

  • Drying:

    • Dry the solid under high vacuum at RT for 4 hours.

    • Note: Do not heat above 40°C during drying to ensure salt stability.

Results & Quality Control

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 85–98%.

  • Melting Point: 148–151°C (Sublimes) [1].[1]

NMR Interpretation (D₂O or DMSO-d₆)

To validate the integrity of the exocyclic double bond, focus on the olefinic region.

Proton AssignmentChemical Shift (δ ppm)MultiplicityInterpretation
Exocyclic =CH₂ 4.80 – 4.90 Singlet (2H) Critical for confirmation.
N-CH₂ (Ring)3.00 – 3.40Multiplet (4H)Deshielded due to ammonium salt.
C-CH₂ (Ring)2.30 – 2.60Multiplet (4H)Allylic protons.

If peaks appear at 5.4-5.6 ppm, isomerization to the endocyclic alkene has occurred.

Troubleshooting & Optimization

DecisionTree Problem Issue: No Precipitate Formed Check1 Is Solvent Too Polar? Problem->Check1 Action1 Add Et2O or Hexanes to induce crash-out Check1->Action1 Yes Check2 Is Reaction Complete? Check1->Check2 No Action2 Check TLC/LCMS. If SM remains, add more HCl. Check2->Action2 No Evap Alternative Workup: Rotovap to dryness, then triturate with Ether Check2->Evap Yes

Figure 2: Troubleshooting logic for product isolation.

  • Hygroscopicity: The HCl salt can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Scale-up: On >100g scale, ensure adequate venting for isobutylene gas release.

References

  • ChemicalBook. (2025). 4-Methylenepiperidine hydrochloride Properties and Spectra. Retrieved from

  • Sigma-Aldrich. (2025). 4-Methylenepiperidine hydrochloride Product Sheet. Retrieved from

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.[2] Retrieved from

  • Google Patents. (2010). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B). Retrieved from

Sources

Method

Application Note: High-Purity Recrystallization of 4-Methylenepiperidine Hydrochloride

[1][2] Executive Summary 4-Methylenepiperidine hydrochloride (4-MP HCl) is a critical pharmacophore and intermediate, notably utilized in the synthesis of the antifungal agent Efinaconazole (Jublia). The purity of this i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Methylenepiperidine hydrochloride (4-MP HCl) is a critical pharmacophore and intermediate, notably utilized in the synthesis of the antifungal agent Efinaconazole (Jublia). The purity of this intermediate is paramount; specifically, the control of the exocyclic double bond is critical. A common degradation pathway involves the isomerization of the exocyclic alkene to the thermodynamically more stable endo-isomer (1,2,3,6-tetrahydropyridine derivative).

This guide provides a robust, self-validating protocol for the purification of 4-MP HCl via anti-solvent recrystallization . Unlike standard single-solvent methods, this approach leverages the high solubility of the hydrochloride salt in lower alcohols (Ethanol, Methanol) and its insolubility in ethers (MTBE) or esters (Ethyl Acetate) to maximize yield while rejecting isomeric impurities.

Chemical Context & Solubility Profile

To design an effective purification strategy, we must exploit the physicochemical properties of the salt form.

  • Compound: 4-Methylenepiperidine Hydrochloride[1][2][3][4][5][6][7][8][9][10]

  • CAS: 144230-50-2[3][4][5][6][7][8]

  • MW: 133.62 g/mol [3][4][5][7][8]

  • Melting Point: 148–151°C (Sublimes)[3][7][8]

  • Critical Impurity: 1,2,3,6-Tetrahydropyridine (Endo-isomer).

Solubility Logic Table
SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Ethanol (Abs.) HighModeratePrimary Solvent (Dissolution)
Methanol Very HighHighAlternative Primary (Risk of yield loss)
MTBE InsolubleInsolubleAnti-Solvent (Precipitation)
Ethyl Acetate Very LowInsolubleAlternative Anti-Solvent
Isopropanol (IPA) ModerateLowSingle-solvent alternative

Expert Insight: While IPA is a standard solvent for amine salts, 4-MP HCl often exhibits "oiling out" (liquid-liquid phase separation) in pure IPA if water content is not strictly controlled. The Ethanol/MTBE system is more robust against oiling out and allows for finer control of supersaturation.

Pre-Purification Assessment (Self-Validating Step)

Before initiating large-scale recrystallization, perform a Solubility/Impurity Check :

  • H-NMR Check: Confirm the ratio of Exocyclic (4.7–4.9 ppm, 2H singlet) to Endocyclic (5.4–5.6 ppm, 1H multiplet) alkene protons. If endo content >5%, recrystallization efficiency drops; consider a preliminary reslurry in cold acetone.

  • Dissolution Test: Dissolve 100 mg in 0.5 mL warm Ethanol. If the solution is cloudy, inorganic salts (NaCl/KCl) are present (insoluble in EtOH). These must be removed via hot filtration.

Detailed Protocol: Ethanol/MTBE Anti-Solvent Recrystallization

This protocol is designed for a 10g – 100g scale but is linearly scalable.

Reagents
  • Crude 4-MP HCl

  • Solvent A: Ethanol (Absolute, Anhydrous preferred)

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Activated Carbon: (Optional, for color removal)

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Charge Crude 4-MP HCl into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (Solvent A) at a ratio of 3.0 – 4.0 mL per gram of solid.

    • Note: Keep volume minimal.[1] We want a near-saturated solution at boiling.

  • Heat the mixture to 70–75°C (gentle reflux). Stir until solids dissolve.

    • Checkpoint: If undissolved solids remain after 15 mins, these are likely inorganic salts.

  • (Optional) Add Activated Carbon (5 wt%) and stir for 10 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (or glass frit) to remove inorganics/carbon. Collect filtrate in a clean flask.

Phase 2: Controlled Crystallization (The "Cloud Point" Method)
  • Return the filtrate to the heat source and bring back to 60–65°C .

  • Slowly add MTBE (Solvent B) dropwise via an addition funnel.

  • The Critical Point: Continue adding MTBE until a persistent turbidity (cloudiness) is observed that does not disappear upon stirring.

    • Typical Ratio: You will likely reach a solvent ratio of roughly 1:1 to 1:2 (EtOH:MTBE).

  • Add a minimal amount of Ethanol (0.5 - 1 mL) to just clear the turbidity. This establishes a saturated solution at high temperature.

  • Remove heat and allow the flask to cool to Room Temperature (20–25°C) slowly (over 1–2 hours).

    • Mechanism:[1][2][11][12][13] Slow cooling promotes the growth of pure, defined crystal lattices, excluding the endo-isomer impurities. Rapid cooling traps impurities.

Phase 3: Maximizing Yield
  • Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour.

  • Observation: A heavy crop of white crystalline needles should form.

Phase 4: Isolation & Drying[1][2]
  • Filter the crystals using vacuum filtration.[12]

  • Wash: Wash the filter cake with cold MTBE (2 x cake volume). Do not wash with Ethanol, as this will redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 6–12 hours.

    • Caution: Do not exceed 60°C to prevent potential heat-induced isomerization or sublimation.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 4-MP HCl Dissolution Dissolution (Ethanol, 75°C) Start->Dissolution 3-4 mL/g HotFilter Hot Filtration (Remove Inorganics) Dissolution->HotFilter Remove salts CloudPoint Cloud Point Titration (Add MTBE until turbid) HotFilter->CloudPoint Clear Filtrate Cooling Controlled Cooling (75°C -> 20°C -> 0°C) CloudPoint->Cooling Supersaturation Filtration Vacuum Filtration & MTBE Wash Cooling->Filtration Crystallization Drying Vacuum Drying (<40°C) Filtration->Drying Wet Cake QC QC Analysis (HPLC/NMR) Drying->QC Final Product QC->Start Fail: Reprocess

Caption: Workflow for the purification of 4-Methylenepiperidine HCl utilizing an Ethanol/MTBE anti-solvent system to maximize purity and yield.

Quality Control & Troubleshooting

Analytical Confirmation
  • HPLC: Use a C18 column with a phosphate buffer/acetonitrile gradient. The endo-isomer typically elutes later than the exo-isomer due to slightly higher lipophilicity.

  • 1H-NMR (D2O or DMSO-d6):

    • Product (Exo):

      
       4.85 ppm (s, 2H, =CH2).
      
    • Impurity (Endo):

      
       5.4–5.6 ppm (m, 1H, =CH-).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Phase separation before crystallization.Reheat and add more Ethanol. Ensure MTBE is added slowly.
Low Yield Too much Ethanol used; Product lost in mother liquor.Concentrate mother liquor and collect a second crop (lower purity).
High Impurity Cooling too fast; Entrapment of mother liquor.Re-dissolve and cool at 5°C/hour. Increase washing volume.
Yellow Color Polymerization or oxidation products.Use Activated Carbon during the hot filtration step.

References

  • ChemicalBook. (2025).[7] 4-Methylenepiperidine HCl Properties and Suppliers. Retrieved from

  • Google Patents. (2018). CN108017573B: Process for preparing 4-methylenepiperidine or acid addition salt thereof.[2] (Describes the Ethanol/MTBE and Ethanol/EtOAc purification systems). Retrieved from

  • ResearchGate. (2014). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. (Discusses impurity profiles and Efinaconazole synthesis). Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (General principles of anti-solvent crystallization). Retrieved from

Sources

Application

Application Notes and Protocols: 4-Methylenepiperidine Hydrochloride in Synthetic Chemistry

Abstract This comprehensive guide provides detailed experimental protocols and scientific insights into the synthesis and catalytic applications of 4-methylenepiperidine hydrochloride. This versatile building block is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols and scientific insights into the synthesis and catalytic applications of 4-methylenepiperidine hydrochloride. This versatile building block is a cornerstone in medicinal chemistry and organic synthesis, notably as a key intermediate in the preparation of the antifungal agent Efinaconazole.[1] This document offers researchers, scientists, and drug development professionals a practical resource, elucidating the causal relationships behind experimental choices and providing robust, validated methodologies. We will delve into the prevalent synthetic routes to 4-methylenepiperidine hydrochloride, with a focus on the Wittig reaction, and explore its subsequent utility in palladium-catalyzed cross-coupling reactions.

Introduction: The Synthetic Utility of the 4-Methylenepiperidine Scaffold

The 4-methylenepiperidine moiety is a valuable pharmacophore and a versatile synthetic intermediate. The exocyclic double bond and the secondary amine functionality offer two distinct points for chemical modification, enabling the construction of complex molecular architectures. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[2] A prime example of its significance is its role as a crucial fragment in the synthesis of Efinaconazole, a potent topical antifungal agent.[1][3] This guide aims to provide a detailed technical overview of the synthesis of 4-methylenepiperidine hydrochloride and its application in key catalytic transformations that are fundamental to modern drug discovery.

Synthesis of 4-Methylenepiperidine Hydrochloride

The most common and industrially scalable synthesis of 4-methylenepiperidine hydrochloride involves a two-step sequence: a Wittig olefination of an N-protected 4-piperidone, followed by the removal of the protecting group.[4] The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions and ensure the chemoselectivity of the Wittig reaction. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under the basic conditions of the Wittig reaction and its facile removal under acidic conditions.[3][4]

Two-Step Synthesis via Wittig Reaction and Deprotection

This robust process involves the olefination of N-Boc-4-piperidone using a phosphorus ylide, followed by acidic deprotection to yield the desired hydrochloride salt.[5]

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Deprotection start1 N-Boc-4-piperidone product1 N-Boc-4-methylenepiperidine start1->product1 Toluene, 10-20°C reagent1 Methyltriphenylphosphonium bromide Potassium tert-butoxide product2 4-Methylenepiperidine Hydrochloride product1->product2 Ethanol/Ethyl Acetate reagent2 Hydrochloric Acid

Caption: Workflow for the synthesis of 4-Methylenepiperidine Hydrochloride.

2.1.1. Experimental Protocol: Synthesis of N-Boc-4-methylenepiperidine

This protocol details the Wittig olefination of N-Boc-4-piperidone.

Parameter Value Rationale/Causality
Starting Material N-Boc-4-piperidoneThe Boc group protects the nitrogen from reacting with the ylide and is stable to the basic reaction conditions.
Reagents Methyltriphenylphosphonium bromide, Potassium tert-butoxideMethyltriphenylphosphonium bromide is the precursor to the phosphorus ylide. Potassium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the phosphonium salt to generate the reactive ylide.[6]
Solvent TolueneToluene is an inert solvent that is suitable for the temperature range of the reaction and effectively solubilizes the reactants.
Temperature 10-20 °CThis temperature range provides a balance between a reasonable reaction rate and minimizing potential side reactions.
Reaction Time 1-2 hoursSufficient time for the complete formation of the ylide and its subsequent reaction with the ketone.
Work-up Aqueous wash and extractionRemoves inorganic by-products and the triphenylphosphine oxide.

Step-by-Step Methodology:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 10-20 °C.

  • Stir the resulting orange-red ylide solution for 1 hour at the same temperature.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in toluene dropwise to the ylide solution.

  • After the addition is complete, continue stirring for 1-2 hours at 20 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-methylenepiperidine, which can be used in the next step without further purification.

2.1.2. Experimental Protocol: Deprotection of N-Boc-4-methylenepiperidine

This protocol describes the removal of the Boc protecting group to afford the final product.

Parameter Value Rationale/Causality
Starting Material N-Boc-4-methylenepiperidineThe product from the previous Wittig reaction.
Reagent Hydrochloric acid (in ethanol or dioxane)A strong acid is required to cleave the acid-labile Boc group.[7] The use of HCl directly yields the desired hydrochloride salt.
Solvent Ethanol, Ethyl AcetateEthanol is a common solvent for the reaction, and ethyl acetate can be used as an anti-solvent to precipitate the hydrochloride salt.[3]
Temperature 0 °C to Room TemperatureThe reaction is typically carried out at a controlled temperature to manage the exothermicity of the acid-base reaction.
Reaction Time 1-4 hoursGenerally sufficient for complete deprotection.
Work-up FiltrationThe product precipitates as a hydrochloride salt and can be collected by filtration.

Step-by-Step Methodology:

  • Dissolve the crude N-Boc-4-methylenepiperidine (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of hydrochloric acid in ethanol (e.g., 30% w/w, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, add ethyl acetate as an anti-solvent to induce precipitation of the product.

  • Stir the resulting slurry for 30 minutes, then filter the solid.

  • Wash the filter cake with ethyl acetate and dry under vacuum to obtain 4-methylenepiperidine hydrochloride as a white to off-white solid.[3]

Catalytic Applications of 4-Methylenepiperidine

The exocyclic double bond of the 4-methylenepiperidine scaffold is a versatile handle for a variety of catalytic transformations, enabling the introduction of diverse functionalities at the 4-position. These reactions are typically performed on the N-protected derivative to avoid interference from the secondary amine.

Catalytic_Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_hydroformylation Hydroformylation start N-Boc-4-methylenepiperidine product1 4-Arylmethylpiperidine Derivatives start->product1 C-C Bond Formation product2 4-(Arylethenyl)piperidine Derivatives start->product2 C-C Bond Formation product3 4-(Formylmethyl)piperidine Derivatives start->product3 C-C Bond Formation reagent1 1. 9-BBN 2. Aryl Halide, PdCl₂(dppf), Base reagent2 Aryl Halide, Pd(OAc)₂, Ligand, Base reagent3 CO/H₂, Rhodium Catalyst

Caption: Key catalytic transformations of N-Boc-4-methylenepiperidine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] In the context of 4-methylenepiperidine, this reaction allows for the synthesis of 4-arylmethylpiperidine derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via hydroboration of the exocyclic double bond, followed by a palladium-catalyzed cross-coupling with an aryl halide.

Experimental Protocol: Hydroboration followed by Suzuki-Miyaura Coupling

Step 1: Hydroboration of N-Boc-4-methylenepiperidine

  • To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF (0.5 M), add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The resulting solution containing the organoborane intermediate is used directly in the next step.

Step 2: Suzuki-Miyaura Coupling

  • To the solution from Step 1, add the aryl halide (1.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and an aqueous solution of a suitable base such as 3 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylmethylpiperidine derivative.

Palladium-Catalyzed Heck Reaction

The Heck reaction is another cornerstone of palladium catalysis, enabling the coupling of alkenes with aryl or vinyl halides.[9] While specific protocols for the Heck reaction of 4-methylenepiperidine are not extensively detailed in readily available literature, a general procedure can be adapted for this substrate. The reaction would lead to the formation of 4-(arylethenyl)piperidine derivatives.

Representative Protocol for a Reductive Heck-Type Coupling (Adaptable for 4-Methylenepiperidine Derivatives)

Parameter Value Rationale/Causality
Substrates N-Boc-4-methylenepiperidine, Aryl iodide/bromideAryl halides are common coupling partners in the Heck reaction.
Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective palladium precursor for Heck reactions.[9]
Ligand Triphenylphosphine (PPh₃) or other phosphine ligandsLigands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.
Base Triethylamine (Et₃N) or other organic/inorganic basesThe base is required to neutralize the hydrogen halide formed during the catalytic cycle.[10]
Solvent DMF, Acetonitrile, or TolueneAprotic polar solvents are typically used to facilitate the reaction.
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion.

Step-by-Step Methodology (General Guidance):

  • To a solution of the aryl halide (1.0 eq) and N-Boc-4-methylenepiperidine (1.2 eq) in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).

  • Degas the reaction mixture and heat it under an inert atmosphere at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to isolate the 4-(arylethenyl)piperidine product.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a fundamental industrial process for the synthesis of aldehydes from alkenes using syngas (a mixture of CO and H₂).[11] This reaction, typically catalyzed by rhodium complexes, can be applied to 4-methylenepiperidine to introduce a formylmethyl group at the 4-position. The resulting aldehyde is a versatile intermediate for further synthetic transformations.

Key Considerations for Hydroformylation:

  • Catalyst: Rhodium complexes with phosphine or phosphite ligands are the most common catalysts. The choice of ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity (if applicable).[12]

  • Reaction Conditions: The reaction is typically carried out under pressure (CO/H₂) and at elevated temperatures.

  • Solvent: Toluene, THF, or other inert solvents are commonly used.

The development of a specific hydroformylation protocol for N-Boc-4-methylenepiperidine would require optimization of the catalyst, ligand, temperature, and pressure to achieve the desired conversion and selectivity.

Safety and Handling

4-Methylenepiperidine hydrochloride is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[5][13]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Methylenepiperidine hydrochloride is a valuable and versatile building block in organic synthesis. Its preparation via a robust Wittig reaction and deprotection sequence is well-established and scalable. The exocyclic double bond provides a gateway to a wide array of functionalized piperidine derivatives through various catalytic reactions, including palladium-catalyzed cross-coupling and potentially rhodium-catalyzed hydroformylation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Reactions. (2018). MDPI. Retrieved from [Link]

  • A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. (2019). Letters in Organic Chemistry. Retrieved from [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2016). Google Patents.
  • Palladium used As A Catalyst: A Review. (2020). American Journal of Pharmacy & Health Research. Retrieved from [Link]

  • Palladium used As A Catalyst: A Review. (2020). ResearchGate. Retrieved from [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study. (2019). Current Organic Synthesis. Retrieved from [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2021). Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry. Retrieved from [Link]

  • Catalytic and biophysical investigation of rhodium hydroformylase. (2019). Catalysis Science & Technology. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. (2017). Organic Process Research & Development. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. (2012). ACS Catalysis. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015). Google Patents.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Rhodium-catalysed hydroformylation of N-(2-propenyl)-β-lactams as a key step in the. (2005). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hydroformylation of olefins by metals other than rhodium. (2023). Catalysis Reviews. Retrieved from [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation. (2020). Catalysis Science & Technology. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Note: 4-Methylenepiperidine Hydrochloride in Agrochemical Synthesis

[1][2][3] Executive Summary 4-Methylenepiperidine hydrochloride is a high-value heterocyclic building block characterized by two distinct reactive handles: a secondary amine and an exocyclic alkene.[1] While historically...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Methylenepiperidine hydrochloride is a high-value heterocyclic building block characterized by two distinct reactive handles: a secondary amine and an exocyclic alkene.[1] While historically prominent in pharmaceutical antifungals (e.g., Efinaconazole), its utility in agrochemistry is rapidly expanding.[1][2] This compound serves as a critical bioisostere for the piperidine moiety found in numerous commercial pesticides, offering a unique "molecular handle" (the exocyclic double bond) for late-stage structural diversification—a strategy essential for overcoming resistance in modern crop protection.[1][2]

This guide details the handling, neutralization, and synthetic application of 4-Methylenepiperidine HCl, focusing on its role in synthesizing Demethylation Inhibitor (DMI) Fungicides and exploring its potential in Next-Generation Insecticides .[1][2]

Chemical Profile & Structural Advantages[3][4][5][6]

PropertySpecificationRelevance to Synthesis
CAS 144230-50-2Unique identifier for procurement.[1][2][3][4][5][6]
Structure Piperidine ring with C4-exocyclic double bond.[1]Dual Reactivity: The amine allows scaffold attachment; the alkene allows metabolic blocking or further functionalization.[1]
Form Hydrochloride Salt (Solid)Enhanced stability compared to the volatile free base; requires neutralization before nucleophilic attacks.[1]
pKa ~10-11 (Piperidine NH)Strong nucleophile in free base form; excellent for SN2 and epoxide ring-opening reactions.[1]
Solubility Water, Methanol (High); Toluene (Low)Salt is polar; Free base is lipophilic.[1] Phase transfer catalysis is often effective.[1]
Structural Significance in Agrochemicals[2][3][10]
  • Metabolic Stability: The exocyclic methylene group (

    
    ) is sterically demanding and electronically distinct from a standard methyl group, potentially altering oxidative metabolism (P450 degradation) in target pests.[1]
    
  • Conformational Rigidity: The

    
     center at C4 flattens the ring slightly compared to a standard chair cyclohexane, influencing binding affinity in enzyme pockets (e.g., Acetyl-CoA carboxylase or CYP51).[1]
    

Core Application: Synthesis of Triazole Fungicides (DMI Class)

The most validated application of 4-Methylenepiperidine is in the synthesis of triazole fungicides, which function by inhibiting lanosterol 14α-demethylase (CYP51).[1][2] The protocol below is adapted from the synthesis of Efinaconazole , a pharmaceutical antifungal whose structural logic is directly transferable to agricultural DMI fungicide discovery.

Mechanism of Action

The piperidine ring acts as a hydrophobic linker, positioning the triazole "warhead" to bind with the heme iron of the fungal CYP51 enzyme.[1][2] The exocyclic alkene provides critical hydrophobic interactions within the binding pocket.[1]

Protocol A: Salt Break & Epoxide Ring Opening (The "Efinaconazole" Route)

Objective: Couple 4-Methylenepiperidine with a chiral epoxide to form the core triazole scaffold.[1]

Reagents:

  • Substrate: Epoxy-triazole intermediate (e.g., (2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole).[1][2]

  • Nucleophile: 4-Methylenepiperidine HCl.[1][7][8]

  • Base: Lithium Hydroxide (LiOH) or DIPEA.[1]

  • Solvent: Acetonitrile (MeCN) / Water.[1]

Step-by-Step Methodology:

  • Neutralization (In-Situ):

    • Charge a reaction vessel with 4-Methylenepiperidine HCl (1.2 equivalents) and Acetonitrile (10 volumes).

    • Add LiOH (1.5 equivalents) or DIPEA.[1] Stir at room temperature for 30 minutes.

    • Note: In-situ neutralization is preferred over isolating the volatile free base to prevent stoichiometric errors.[1]

  • Coupling Reaction:

    • Add the Epoxy-triazole substrate (1.0 equivalent) to the mixture.[1]

    • Add a catalytic amount of Calcium Triflate (

      
      , 0.1 eq) to act as a Lewis acid, activating the epoxide oxygen (Optional but recommended for difficult substrates).[1][2]
      
    • Heat the mixture to reflux (

      
      ) under nitrogen atmosphere.
      
    • Monitoring: Monitor by HPLC. The reaction typically requires 12–18 hours.[1] Look for the disappearance of the epoxide peak.[1]

  • Work-up:

    • Cool to room temperature.[1][9][10]

    • Dilute with Ethyl Acetate and wash with water (2x) to remove lithium salts.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification:

    • The crude product is often a viscous oil.[1] Crystallize as a salt (e.g., p-Toluenesulfonate) or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).[1]

Critical Control Point: The regioselectivity of the ring opening is governed by the steric hindrance of the epoxide.[2] The piperidine nitrogen will attack the less substituted carbon of the epoxide.[2]

Advanced Application: Late-Stage Diversification (The "Warhead" Strategy)

In agrochemical discovery, "me-too" compounds often fail due to cross-resistance. 4-Methylenepiperidine offers a solution: the exocyclic alkene is a "blank canvas" for further modification after the scaffold is built.[1][2]

Protocol B: Functionalization of the Exocyclic Alkene

Objective: Convert the methylene group into a spiro-epoxide or cyclopropane to alter lipophilicity (LogP) and metabolic stability.[1]

Pathway 1: Spiro-Epoxidation (Corey-Chaykovsky Reaction) [1][2]

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO.[1][2]

  • Procedure: Treat the N-protected 4-methylenepiperidine derivative with the sulfur ylide generated in situ.[1]

  • Result: Formation of a spiro-epoxide.[1] This introduces a hydrogen-bond acceptor and increases polarity.[1]

Pathway 2: Cyclopropanation (Simmons-Smith) [1][2]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene.[1][2]
  • Procedure: Standard Simmons-Smith conditions on the alkene.

  • Result: A spiro-cyclopropane.[1] This is a common bioisostere for gem-dimethyl groups, increasing metabolic stability without significantly changing steric bulk.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of 4-Methylenepiperidine HCl in accessing diverse agrochemical scaffolds.

G Start 4-Methylenepiperidine HCl (CAS: 144230-50-2) Base Neutralization (NaOH or LiOH) Start->Base Deprotonation FreeBase Free Base (Reactive Nucleophile) Base->FreeBase Path1 Pathway A: Epoxide Ring Opening FreeBase->Path1 + Chiral Epoxide Path2 Pathway B: Suzuki Coupling FreeBase->Path2 + Aryl Halide (Pd Cat.) Path3 Pathway C: Alkene Functionalization FreeBase->Path3 Simmons-Smith or Epoxidation Prod1 Triazole Fungicides (e.g., Efinaconazole Analogs) Target: CYP51 Path1->Prod1 DMI Fungicides Prod2 Benzyl Piperidines (Insecticide Scaffolds) Path2->Prod2 Prod3 Spiro-Scaffolds (Novel IP Space) Path3->Prod3

Caption: Synthetic divergence from 4-Methylenepiperidine HCl to major agrochemical classes.[1][2]

Safety & Handling Protocols

Hazard Identification:

  • H314: Causes severe skin burns and eye damage (Free base is caustic).[1]

  • H302: Harmful if swallowed.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator.

Handling Best Practices:

  • Weighing: Weigh quickly in a low-humidity environment to prevent water uptake, which alters stoichiometry.[1]

  • Free Base Isolation: If isolating the free base (an oil), use immediately.[1] It absorbs

    
     from the air to form carbonates and oxidizes over time.[1] Store under Argon at -20°C.
    
  • Waste Disposal: Quench reaction mixtures containing unreacted alkylating agents before disposal.[1] Piperidine derivatives are often toxic to aquatic life; do not release into drains.[1]

References

  • Synthesis of Efinaconazole (Jublia): A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride.[1][7][8][11] Letters in Organic Chemistry, 2019.

  • Impurity Profiling: Identification, synthesis, and control of efinaconazole impurities. Pharmazie, 2018.[1][2][12][7]

  • Chemical Properties: PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information (2025).[1] [1]

  • Triazole Fungicide Mechanism: Sterol 14α-demethylase inhibitors (DMIs). FRAC (Fungicide Resistance Action Committee) Code List.

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in 4-Methylenepiperidine hydrochloride synthesis

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurities & Process Optimization for CAS 144230-50-2 Introduction Welcome to the technical support hub for 4-Methylenepiperidine Hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurities & Process Optimization for CAS 144230-50-2

Introduction

Welcome to the technical support hub for 4-Methylenepiperidine Hydrochloride . This compound is a critical pharmacophore, serving as the core structural motif for antifungal agents (e.g., Efinaconazole) and various serotonin reuptake inhibitors.

Synthesizing this intermediate appears deceptively simple—typically a Wittig olefination followed by deprotection. However, the exocyclic double bond is thermodynamically sensitive. If you are seeing "unexplainable" purity drops or "sticky" solids, you are likely encountering one of two specific adversaries: Endocyclic Isomerization or Phosphorus Contamination .

This guide bypasses generic advice to target these specific failure modes.

Module 1: The "Endo" Migration (Isomerization Control)

The Issue: You observe a purity drop in your final HCl salt. NMR shows a new vinylic proton signal around


 5.3–5.5 ppm (in DMSO-d6 or D2O), distinct from the expected exocyclic methylene protons (

4.7–4.8 ppm).

The Diagnosis: You have triggered the Endo-Migration . The exocyclic double bond (4-methylene) has migrated into the ring to form the thermodynamically more stable 4-methyl-1,2,3,6-tetrahydropyridine (the "endo" isomer).

Mechanism of Failure: While the 4-methylene isomer is kinetically formed during the Wittig reaction, it is thermodynamically less stable than the endocyclic isomer. This migration is catalyzed by:

  • Strong Acid + Heat: During the Boc/Cbz deprotection step.

  • Prolonged Reaction Times: Allowing the system to reach thermodynamic equilibrium.

Troubleshooting Protocol:

  • Q: How do I deprotect without isomerizing?

    • A: Avoid refluxing in aqueous HCl if possible. Use anhydrous HCl in Dioxane or Ethyl Acetate at

      
       to room temperature. The lack of water and lower temperature kinetically traps the exocyclic isomer.
      
  • Q: Can I separate the isomers?

    • A: Extremely difficult via crystallization due to structural similarity. Prevention is the only viable strategy.

Pathway Visualization:

Isomerization Start N-Boc-4-Methylenepiperidine Target 4-Methylenepiperidine HCl (Exocyclic / Kinetic Product) Start->Target Anhydrous HCl < 25°C Impurity 4-Methyl-1,2,3,6-tetrahydropyridine (Endocyclic / Thermodynamic) Start->Impurity Aq. HCl, Reflux or Lewis Acids Target->Impurity Isomerization (Acid + Heat)

Figure 1: The thermodynamic trap. Acidic conditions with heat drive the exocyclic double bond into the ring.

Module 2: The Phosphorus Burden (Wittig Byproducts)

The Issue: Your crude product is a sticky semi-solid or gum that refuses to crystallize cleanly. H-NMR shows aromatic multiplets in the 7.5–7.7 ppm region.

The Diagnosis: Triphenylphosphine Oxide (TPPO) contamination.[1][2] In Wittig reactions, TPPO is produced in stoichiometric amounts. It is notoriously difficult to remove because it co-crystallizes with amines and is soluble in many polar organic solvents.

Troubleshooting Protocol:

  • Q: Column chromatography is not feasible for my scale. How do I remove TPPO?

    • A: Use the ZnCl2 Complexation Method . TPPO forms a defined 2:1 complex with Zinc Chloride that precipitates out of ethanol/ether mixtures.

Step-by-Step TPPO Removal (ZnCl2 Method):

  • Dissolve the crude Wittig reaction mixture (before deprotection) in Ethanol.

  • Add 2.0 equivalents of anhydrous ZnCl2 (relative to the theoretical TPPO amount).

  • Stir at room temperature for 2–4 hours.

  • Filter the resulting white precipitate (TPPO-ZnCl2 complex).

  • Concentrate the filtrate to recover your N-protected intermediate.

  • Q: My product is already the HCl salt. How do I clean it?

    • A: Use a Solvent Polarity Switch .

      • 4-Methylenepiperidine HCl is insoluble in non-polar solvents (Hexane, Toluene).

      • TPPO is moderately soluble in Toluene and soluble in DCM.

      • Action: Triturate your crude salt vigorously in warm Toluene or Ethyl Acetate/Hexane (1:1) and filter.[1][2][3][4] The solid collected is your product; the TPPO stays in the filtrate.

Solubility Matrix for Purification:

Solvent4-Methylenepiperidine HClTriphenylphosphine Oxide (TPPO)Action
Water SolubleInsolublePartition (Free base extraction)
DCM SolubleSolubleAvoid for separation
Hexane InsolubleInsolubleIneffective
Toluene InsolubleSoluble (Warm)Ideal for Trituration
Ethanol SolubleSolubleUse ZnCl2 precipitation here
Module 3: Salt Stoichiometry & Hygroscopicity

The Issue: The product turns into a "wet" paste upon exposure to air, or elemental analysis shows varying Chlorine content.

The Diagnosis: 4-Methylenepiperidine HCl is hygroscopic . Furthermore, if excess HCl is used during deprotection without proper removal, you may form a "dihydrochloride" species or simply trap HCl gas in the lattice.

Troubleshooting Protocol:

  • Drying: Always dry the final salt under high vacuum (< 5 mbar) at

    
     for at least 12 hours.
    
  • Storage: Store under Argon or Nitrogen.

  • Free Base Handling: If you need to store the compound for long periods, keep it as the N-Boc intermediate. Convert to the HCl salt only immediately before the next synthetic step. The free base amine (unprotected) is volatile and prone to carbonate formation with air.

Summary Workflow

The following decision tree outlines the optimized purification logic based on the state of your material.

Purification Crude Crude Reaction Mixture (Post-Wittig) ZnCl2 Add ZnCl2 (2 eq) in EtOH Crude->ZnCl2 Filter Filter Precipitate (Remove TPPO-Zn Complex) ZnCl2->Filter Deprotect Deprotection (HCl/Dioxane, <25°C) Filter->Deprotect Filtrate Salt Crude HCl Salt Deprotect->Salt Triturate Triturate in Warm Toluene Salt->Triturate Final Pure 4-Methylenepiperidine HCl Triturate->Final Solid Collected

Figure 2: Integrated workflow for removing TPPO and preventing isomerization.

References
  • Wittig Reaction & TPPO Removal: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82, 9931–9936. Link

  • Isomerization of Tetrahydropyridines: Bosch, J.; Bonjoch, J. "Base-promoted isomerization of 4-(pyrrolylmethyl)-1,2,3,6-tetrahydropyridines."[5] Tetrahedron, 1985 , 41, 1753-1762. Link

  • Synthesis & Properties: PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride. Link

  • Process Patents (Efinaconazole Intermediates): Google Patents, "Process for preparing 4-methylenepiperidine or acid addition salt thereof." CN108017573B.[4][6] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Methylenepiperidine Hydrochloride

For the modern medicinal chemist and process development scientist, 4-methylenepiperidine hydrochloride stands as a valuable building block, notably as a key intermediate in the synthesis of the antifungal agent Efinacon...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, 4-methylenepiperidine hydrochloride stands as a valuable building block, notably as a key intermediate in the synthesis of the antifungal agent Efinaconazole.[1] The exocyclic double bond and the secondary amine functionality offer a versatile scaffold for constructing complex molecular architectures.[1] This guide provides an in-depth comparison of the primary synthetic routes to this crucial intermediate, offering experimental insights and comparative data to inform route selection for both laboratory and industrial-scale production.

Introduction to Synthetic Strategies

The synthesis of 4-methylenepiperidine hydrochloride predominantly revolves around the olefination of a 4-piperidone precursor. The choice of the nitrogen protecting group on the piperidone ring is a critical factor that significantly influences the overall efficiency, cost, and scalability of the synthesis. This guide will explore the widely adopted Wittig reaction with various N-protected 4-piperidones and delve into alternative methodologies, providing a critical analysis of each approach.

The Wittig Reaction: A Mainstay in 4-Methylenepiperidine Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, remains one of the most reliable and widely used methods for the synthesis of alkenes from carbonyl compounds.[2] In the context of 4-methylenepiperidine synthesis, it involves the reaction of a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, with an N-protected 4-piperidone. The general mechanism proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2]

Wittig_Mechanism reagents CH3P(Ph)3+Br- + Strong Base ylide [Ph3P=CH2] reagents->ylide Ylide formation betaine Betaine Intermediate ylide->betaine Nucleophilic attack piperidone N-Protected 4-Piperidone piperidone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring closure product N-Protected 4-Methylenepiperidine oxaphosphetane->product Cycloreversion tppo Triphenylphosphine oxide oxaphosphetane->tppo deprotection Deprotection (e.g., H+) product->deprotection final_product 4-Methylenepiperidine Hydrochloride deprotection->final_product

Caption: Generalized workflow for the synthesis of 4-Methylenepiperidine Hydrochloride via the Wittig reaction.

Route 1: The N-Boc Protected Strategy

The use of a tert-butoxycarbonyl (Boc) protecting group is a common and effective strategy. N-Boc-4-piperidone is commercially available and offers good solubility in organic solvents. The Boc group is stable under the basic conditions of the Wittig reaction but is readily cleaved under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.[1]

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate [3]

  • Suspend methyltriphenylphosphonium bromide in dry toluene under a nitrogen atmosphere.

  • Cool the suspension to 10-20 °C and add potassium tert-butoxide portion-wise.

  • Stir the resulting ylide solution for 1 hour at the same temperature.

  • Add a solution of N-Boc-4-piperidone in toluene dropwise.

  • Continue stirring for 1 hour after the addition is complete.

  • The reaction can be quenched with water, extracted with an organic solvent, and purified by chromatography, or the crude product can be carried forward.

Step 2: Deprotection and Salt Formation [3]

  • Dissolve the crude or purified tert-butyl 4-methylenepiperidine-1-carboxylate in a suitable solvent such as ethanol.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., ethanol or ethyl acetate).

  • Stir the mixture to allow for the precipitation of 4-methylenepiperidine hydrochloride.

  • Isolate the product by filtration and dry under vacuum.

Causality and Insights: The choice of potassium tert-butoxide as the base is crucial for efficient ylide generation. Toluene is a good solvent choice for its ability to azeotropically remove traces of water, which would otherwise quench the ylide. The two-step protocol allows for a clean deprotection and precipitation of the final product, often yielding high purity. However, the high cost of N-Boc-4-piperidone can be a significant drawback for large-scale production.[4][5]

Route 2: The N-Benzyl Protected Strategy

An alternative approach utilizes the N-benzyl protecting group. 1-Benzylpiperidine-4-one is a less expensive starting material compared to its N-Boc counterpart.[4] The benzyl group is stable to the Wittig reaction conditions. Deprotection is typically achieved via hydrogenolysis or by using chloroformates.

Experimental Protocol (Deprotection using 1-Chloroethyl Chloroformate):

  • Perform the Wittig reaction on 1-benzylpiperidine-4-one as described for the N-Boc analogue to yield 1-benzyl-4-methylenepiperidine.

  • Dissolve the 1-benzyl-4-methylenepiperidine in a suitable solvent like dichloromethane.

  • React with 1-chloroethyl chloroformate.

  • Follow with the addition of methanol to facilitate the removal of the benzyl group.[4]

Causality and Insights: This route offers a more cost-effective starting material. However, the deprotection step using 1-chloroethyl chloroformate can be harsh and may lead to the formation of impurities, complicating purification.[4] The strongly acidic conditions generated during this process can be problematic for industrial applications.[4]

Route 3: The N-Methyl Starting Material

Utilizing N-methyl-4-piperidone as the starting material presents an even more economical option.[4] The Wittig reaction proceeds similarly to the other protected analogues. The subsequent N-demethylation is the key challenge in this route.

Experimental Protocol (N-demethylation and Salt Formation):

  • Synthesize N-methyl-4-methylenepiperidine via the Wittig reaction with N-methyl-4-piperidone.[4]

  • A common method for N-demethylation involves reaction with a chloroformate, such as ethyl chloroformate or methyl chloroformate, followed by hydrolysis.[4]

  • The resulting 4-methylenepiperidine can then be converted to its hydrochloride salt.

Causality and Insights: While N-methyl-4-piperidone is an inexpensive starting material, the N-demethylation step adds complexity and can reduce the overall yield. The choice of chloroformate and the subsequent hydrolysis conditions need to be carefully optimized to minimize side reactions.

Comparative Analysis of Wittig-Based Routes

FeatureN-Boc RouteN-Benzyl RouteN-Methyl Route
Starting Material Cost High[4][5]Moderate[4]Low[4]
Reaction Conditions MildDeprotection can be harsh[4]Demethylation adds complexity
Yield Generally highCan be lower due to deprotectionVariable depending on demethylation
Purity of Final Product High purity often achieved[4]Prone to impurities[4]Purity depends on demethylation efficiency
Scalability Limited by cost[4]Scalable with purification challengesPotentially scalable if demethylation is optimized

Alternative Synthetic Strategies

While the Wittig reaction is prevalent, other olefination methods and synthetic pathways are worth considering, especially for process optimization and cost reduction.

Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction for the formation of alkenes.[6] It involves the reaction of an α-silyl carbanion with a ketone or aldehyde. A key advantage is that the intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions can stereoselectively yield either the (E) or (Z) alkene.[6] For the synthesis of a terminal alkene like 4-methylenepiperidine, this stereoselectivity is not a factor, but the methodology offers an alternative set of reaction conditions.

Peterson_Olefination silyl_carbanion α-Silyl Carbanion (e.g., (CH3)3SiCH2Li) hydroxysilane β-Hydroxysilane Intermediate silyl_carbanion->hydroxysilane piperidone N-Protected 4-Piperidone piperidone->hydroxysilane elimination Elimination (Acid or Base) hydroxysilane->elimination product N-Protected 4-Methylenepiperidine elimination->product deprotection Deprotection (e.g., H+) product->deprotection final_product 4-Methylenepiperidine Hydrochloride deprotection->final_product

Caption: Conceptual workflow for the Peterson Olefination route to 4-Methylenepiperidine Hydrochloride.

Challenges and Opportunities: While conceptually sound, the application of the Peterson olefination for the synthesis of 4-methylenepiperidine is not as well-documented in readily available literature as the Wittig reaction. The generation and handling of the α-silyl carbanion require strictly anhydrous conditions. However, this route could offer advantages in terms of the byproducts formed (siloxanes), which can be easier to remove than triphenylphosphine oxide.

Dehydration of 4-Hydroxymethylpiperidine

An alternative strategy involves the dehydration of a 4-hydroxymethylpiperidine derivative. This approach avoids the use of olefination reagents altogether.

Conceptual Steps:

  • Starting Material: N-protected 4-piperidinecarboxylic acid or its ester.

  • Reduction: Reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol, N-protected 4-hydroxymethylpiperidine.

  • Dehydration: Elimination of water from the alcohol to form the exocyclic double bond. This step would require an acid catalyst and heat.

  • Deprotection and Salt Formation: Removal of the N-protecting group and formation of the hydrochloride salt.

Causality and Insights: The success of this route hinges on the dehydration step. Careful selection of the dehydrating agent and reaction conditions would be necessary to avoid potential rearrangements or side reactions. While this route appears longer, the starting materials may be more readily available and cost-effective than some N-protected 4-piperidones.

Conclusion

The synthesis of 4-methylenepiperidine hydrochloride is a well-established process with the Wittig reaction serving as the most common and reliable method. The choice of the N-protecting group for the 4-piperidone starting material presents a trade-off between cost, ease of deprotection, and overall process efficiency. The N-Boc route offers high purity but at a higher cost, making it suitable for smaller-scale synthesis. For industrial applications, routes starting from the less expensive N-benzyl or N-methyl piperidones are more attractive, provided the challenges of deprotection and potential impurity formation can be effectively managed.

Alternative routes such as the Peterson olefination and the dehydration of 4-hydroxymethylpiperidine derivatives represent intriguing possibilities for process improvement and cost reduction. Further research and development in these areas could lead to more efficient and economical manufacturing processes for this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • University of California, Irvine. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Cope Elimination: Introduction, Examples and Mechanism. Retrieved from [Link]

  • Zauba. (n.d.). N Boc 4 Piperidone Imports. Retrieved from [Link]

  • Queen's University Belfast. (2021). Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cope Elimination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]

  • IndiaMART. (n.d.). BOC Piperidone. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Peterson olefination. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). N-Boc-4-Piperidone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Methylenepiperidine Hydrochloride Analogs

The 4-methylenepiperidine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its conformational f...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-methylenepiperidine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its conformational flexibility and the synthetic tractability of the exocyclic double bond make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various 4-methylenepiperidine hydrochloride analogs, with a primary focus on their promising antitubercular activity, alongside explorations into their potential as anti-inflammatory, antiviral, and anticancer agents. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for key biological assays to offer a comprehensive resource for researchers in drug discovery and development.

Antitubercular Activity: Targeting Menaquinone Biosynthesis

A significant body of research on 4-methylenepiperidine analogs has centered on their potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the electron transport chain and ATP production in Mtb.[1][2]

Mechanism of Action: Inhibition of MenA

The MenA enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a crucial step in the menaquinone biosynthetic pathway. Inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect against both replicating and non-replicating Mtb.[3][4] The 4-methylenepiperidine core often serves as a central scaffold in these inhibitors, connecting different lipophilic and aromatic moieties that interact with the active site of MenA.

Signaling Pathway: Menaquinone Biosynthesis and MenA Inhibition

MenA_Inhibition Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA MenB, MenC, MenD, MenE, MenH MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->MenA DMK Demethylmenaquinone MK Menaquinone (MK-9) DMK->MK MenG ETC Electron Transport Chain MK->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP MenA_Inhibitor 4-Methylenepiperidine Analog (MenA Inhibitor) MenA_Inhibitor->MenA MenA->DMK

Caption: Inhibition of MenA by 4-methylenepiperidine analogs blocks the menaquinone biosynthesis pathway.

Comparative Analysis of Antitubercular Activity

Structure-activity relationship (SAR) studies have revealed that modifications at the western, central, and eastern regions of the 4-methylenepiperidine scaffold significantly impact MenA inhibitory potency and antimycobacterial activity.[1]

Compound IDWestern MoietyCentral MoietyEastern MoietyMenA IC50 (µM)[1]Mtb GIC50 (µM)[1]cLogP[1]
1 4-Chlorobenzophenone4-MethylenepiperidineN-methyl-N-propylaminobenzaldehyde22 ± 310 ± 17.9
10 4-Bromophenyl4-MethylenepiperidineN-methyl-N-propylaminobenzaldehyde12 ± 214 ± 06.8
11 4-Chlorophenyl4-MethylenepiperidineN-methyl-N-propylaminobenzaldehyde22 ± 310 ± 16.7
14 3-Bromophenyl4-MethylenepiperidineN-methyl-N-propylaminobenzaldehyde12 ± 314 ± 06.8

Key Insights from SAR Studies:

  • Western Moiety: Replacement of the highly lipophilic benzophenone group with smaller halogenated phenyl rings (e.g., 4-bromophenyl, 4-chlorophenyl) maintained or improved MenA inhibitory potency while reducing lipophilicity (cLogP), a desirable feature for drug-like properties.[1]

  • Central Moiety: The 4-methylenepiperidine core is a crucial element for maintaining activity.[1]

  • Eastern Moiety: Modifications in this region are also critical for potency and pharmacokinetic properties.

Anti-Inflammatory Activity

The piperidine nucleus is a common feature in many anti-inflammatory agents. Analogs of 4-piperidone, a related ketone, have been investigated as monocarbonyl analogs of curcumin and have demonstrated significant anti-inflammatory effects.

Mechanism of Action: Modulation of Inflammatory Pathways

These compounds often exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The mechanism often involves the downregulation of key signaling pathways like NF-κB and ERK.[5]

Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells pretreat Pre-treat with 4-Methylenepiperidine Analogs seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay for Nitrite (NO) Quantification collect_supernatant->griess_assay elisa ELISA for Cytokine (e.g., IL-6) Quantification collect_supernatant->elisa analyze Data Analysis and IC50 Determination griess_assay->analyze elisa->analyze end End analyze->end

Caption: Workflow for evaluating the anti-inflammatory activity of 4-methylenepiperidine analogs.

Comparative Analysis of Anti-inflammatory Activity

While specific data for 4-methylenepiperidine analogs is emerging, studies on structurally related 4-piperidone derivatives provide valuable insights.

Compound IDR1R2IL-6 Inhibition IC50 (µM)[5]
F8 H4-CF3< 5
F29 2-F4-CF3< 5
F33 2-Cl4-CF3< 5
F35 2-Br4-CF3< 5
F36 2-I4-CF3< 5

Note: The core structure for these analogs is a diarylidene-N-methyl-4-piperidone.

Antiviral and Anticancer Activities

The 4-methylenepiperidine scaffold has also been explored for its potential in developing antiviral and anticancer agents.

  • Antiviral Activity: 4-Aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.[6] These compounds disrupt the co-localization of HCV core proteins with lipid droplets, a critical step in the formation of new virus particles.[6]

  • Anticancer Activity: Piperidine-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7] For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated efficacy against hematological cancer cell lines.[7]

Further research is warranted to specifically evaluate the potential of 4-methylenepiperidine hydrochloride analogs in these therapeutic areas.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are crucial.

Protocol 1: HPLC-Based MenA Inhibition Assay

This assay quantifies the enzymatic activity of MenA by measuring the formation of its product, demethylmenaquinone (DMMK), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • MenA enzyme preparation (from Mtb membrane fraction)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Farnesyl pyrophosphate (FPP)

  • 4-Methylenepiperidine analog test compounds

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 0.1% CHAPS)

  • Methanol, Hexane, Chloroform

  • HPLC system with a UV detector

Procedure:

  • Prepare reaction mixtures containing DHNA, FPP, and the MenA enzyme in the reaction buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding methanol.

  • Extract the product (DMMK) with hexane.

  • Evaporate the hexane and redissolve the residue in a suitable solvent (e.g., chloroform:methanol 2:1).

  • Analyze the sample by HPLC, quantifying DMMK by its UV absorbance at approximately 270 nm.[8]

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Mycobacterial Growth Inhibition Assay (GIC50 Determination)

This assay determines the concentration of a compound required to inhibit the growth of M. tuberculosis by 50%.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • 96-well microplates

  • Test compounds

  • Resazurin dye

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of Mtb to each well.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm). A color change from blue to pink indicates bacterial growth.

  • Determine the GIC50 value by plotting the percentage of growth inhibition against the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Vero cells for general toxicity, or a specific cancer cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][10][11][12][13]

Conclusion and Future Perspectives

4-Methylenepiperidine hydrochloride and its analogs represent a promising class of compounds with diverse biological activities. The most compelling evidence to date lies in their potent antitubercular effects through the inhibition of MenA. The modular nature of their synthesis allows for extensive SAR exploration, leading to the identification of potent and drug-like candidates. While their potential in other therapeutic areas such as inflammation, virology, and oncology is still in the early stages of investigation, the initial findings are encouraging. Future research should focus on expanding the chemical diversity of these analogs and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for novel therapeutics derived from the versatile 4-methylenepiperidine scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Guzman, J. D., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(4), 693-705. [Link]

  • Guzman, J. D., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Kurosu, M., et al. (2011). Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(17), 5866-5875. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Li, Y., et al. (2018). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. ACS Omega, 3(11), 15636-15646. [Link]

  • Abcam. (n.d.). MTT assay protocol.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Singh, S., et al. (2019). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Scientific Reports, 9(1), 1-14. [Link]

  • University of California, San Francisco. (n.d.). MTT ASSAY.
  • Roth, B. L., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Tundis, R., et al. (2018). An ancient remedial repurposing: synthesis of new pinocembrin fatty acid acyl derivatives as potential antimicrobial/anti-inflammatory agents. Molecules, 23(11), 2829. [Link]

  • Ananthan, S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis, 95(2), 223-230. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds.
  • Aly, S., et al. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial Agents and Chemotherapy, 63(6), e02661-18. [Link]

  • Rios-Luci, C., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1699. [Link]

  • Kochetkov, S. N., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 27(19), 6529. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • He, W., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(11), 3229-3236. [Link]

  • Kochetkov, S. N., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]

  • Melzig, M. F., & Putscher, I. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. Planta Medica, 64(5), 473-475. [Link]

  • El-Sonbati, A. Z., et al. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of the Indian Chemical Society, 101(1), 101234. [Link]

  • Lentz, C. S., et al. (2020). Piperlongumine derivatives inhibit Mycobacterium tuberculosis growth by targeting multiple serine hydrolases involved in cell envelope biogenesis. Journal of Biological Chemistry, 295(16), 5326-5337. [Link]

  • Aly, S., et al. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. PubMed. [Link]

  • Aldholmi, M., et al. (2019). Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis. Antibiotics, 8(3), 136. [Link]

  • Madani, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1162. [Link]

  • Ananthan, S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. PMC. [Link]

  • Musa, A., et al. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 128-132. [Link]

  • Li, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-3844. [Link]

  • Młynarczuk-Biały, I., et al. (2019). Anti-Inflammatory Activity of a Cyclic Tetrapeptide in Mouse and Human Experimental Models. Molecules, 24(18), 3349. [Link]

  • Liu, Y., et al. (2019). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Molecules, 24(12), 2276. [Link]

  • BindingDB. (n.d.). BDBM413193.
  • De la Fuente, C., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 4(11), 1604-1613. [Link]

  • Martínez-Ramos, C., et al. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(10), 2999. [Link]

  • Hossain, M. S., et al. (2022). Synthesis, Antimicrobial, Anticancer, PASS, Molecular Docking, Molecular Dynamic Simulations & Pharmacokinetic Predictions of Some Methyl β-D-Galactopyranoside Analogs. Molecules, 27(19), 6543. [Link]

  • Luan, Y., et al. (2023). Oral Treatment with the Vimentin-Targeting Compound ALD-R491 Mitigates Hyperinflammation, Multi-Organ Injury, and Mortality in CLP-Induced Septic Mice. International Journal of Molecular Sciences, 24(13), 10884. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(17), 12089-12103. [Link]

  • Dwivedi, A., et al. (2019). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell Proliferation, 52(1), e12501. [Link]

  • Ponnusamy, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 12(43), 28205-28236. [Link]

  • Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

  • da Silva, M. G., et al. (2015). HPLC Protocol for Identification of Mycobacterium spp. from Clinical Samples of Human and Veterinary. Journal of Chromatographic Science, 53(7), 1075-1081. [Link]

Sources

Validation

Advanced Characterization Guide: 4-Methylenepiperidine Hydrochloride Impurities

Executive Summary: The Criticality of Isomeric Purity In the high-stakes landscape of pharmaceutical development, 4-Methylenepiperidine hydrochloride (4-MP HCl) serves as the linchpin intermediate for the antifungal bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomeric Purity

In the high-stakes landscape of pharmaceutical development, 4-Methylenepiperidine hydrochloride (4-MP HCl) serves as the linchpin intermediate for the antifungal blockbusters Efinaconazole (Jublia) and Luliconazole. However, its characterization presents a unique analytical paradox: the molecule is structurally simple, yet its impurity profile is deceptively complex.[1]

The primary challenge is not gross contamination, but regioisomeric purity .[1] The migration of the exocyclic double bond (methylene) into the ring (endo-isomer) creates an impurity that is chemically similar, difficult to separate, and capable of carrying through to the final API as a qualified impurity.

This guide moves beyond standard Certificates of Analysis (CoA). We compare high-resolution analytical alternatives—GC-FID/MS vs. HPLC-CAD —and analyze how synthetic origin dictates the impurity profile, empowering you to select the optimal characterization strategy for your drug substance.

Impurity Profiling: Know Your Enemy

Before selecting an analytical method, one must understand the "Fingerprint" of the material based on its synthetic route.

The "Silent" Killer: Endo-Isomer Impurity
  • Target Molecule: 4-Methylenepiperidine (Exo-cyclic double bond).[1][2]

  • Major Impurity: 4-Methyl-1,2,3,6-tetrahydropyridine (Endo-cyclic double bond).[1]

  • Impact: This isomer reacts with the epoxide intermediate in Efinaconazole synthesis to form "Impurity B" (an API isomer), which is often inseparable from the final drug product by standard crystallization.[1]

Synthetic Route Comparison
FeatureRoute A: Wittig Reaction Route B: Acid-Catalyzed Dehydration
Precursor N-Boc-4-piperidone + Methyltriphenylphosphonium bromide4-Hydroxy-4-methylpiperidine
Dominant Impurities Triphenylphosphine oxide (TPPO), Phosphorus residuesEndo-Isomer (Thermodynamic product) , 4-Methylpiperidine
Purification Challenge Removal of Phosphorus (requires oxidation/wash)Separation of Isomers (requires high-plate count chromatography)
Preferred For Early-phase (cleaner isomeric profile)Commercial Scale (Cost-effective, if controlled)

Comparative Analysis: GC-FID vs. HPLC-CAD

For the characterization of 4-MP HCl, the choice of analytical technique determines the limit of detection (LOD) for critical impurities.

Method A: Gas Chromatography (GC-FID/MS)

The Gold Standard for Volatile Isomers. Because 4-MP is a low-molecular-weight amine, GC offers superior resolution for separating the exo- and endo-isomers.[1]

  • Mechanism: Capillary separation based on boiling point and polarity.[1]

  • Pros:

    • Resolution: Baseline separation of exo/endo isomers is achievable on standard phases (e.g., DB-1, DB-5).[1]

    • Sensitivity: FID is highly sensitive to hydrocarbons; MS provides structural confirmation.[1]

  • Cons:

    • Sample Prep: Requires "free-basing."[1] You cannot inject the HCl salt directly.[1] The salt must be neutralized (e.g., NaOH/DCM extraction) or analyzed via Headspace if volatile enough (though 4-MP has high boiling point for HS).[1]

    • Thermal Stability: Risk of in-situ isomerization in the hot injector port if the liner is active.

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)

The Modern Alternative for Salts. Standard HPLC-UV is often insufficient because 4-MP lacks a strong chromophore (only weak absorption at <210 nm from the double bond).[1]

  • Mechanism: Reverse-phase partition.[1]

  • Pros:

    • Direct Injection: The HCl salt can be dissolved in water/buffer and injected directly.

    • Universality: CAD detects all non-volatile analytes, regardless of chromophore.[1]

  • Cons:

    • Selectivity: Separating the exo/endo isomers on a C18 column is extremely difficult due to their identical hydrophobicity.[1] Requires specialized phases (e.g., Phenyl-Hexyl or Fluorophenyl).[1]

Performance Matrix
MetricGC-FID (Recommended)HPLC-UV (205 nm) HPLC-CAD
Isomer Resolution High (

)
Low (

often)
Medium (Column dependent)
LOD (Impurity) < 0.05%~0.10% (Noise limited)< 0.05%
Sample Prep Complex (Extraction req.)Simple (Dissolve & Shoot)Simple
Suitability Release Testing (Purity) In-process CheckSalt Counter-ion Analysis

Validated Experimental Protocols

Protocol 1: GC-FID Method for Isomeric Purity (Reference Standard)[1]
  • Objective: Quantify the endo-isomer (4-methyl-1,2,3,6-tetrahydropyridine) at <0.10% levels.[1]

  • Sample Preparation:

    • Weigh 50 mg of 4-MP HCl into a centrifuge tube.

    • Add 2 mL of 1N NaOH (to liberate the free amine).[1]

    • Add 5 mL of Dichloromethane (DCM) containing internal standard (e.g., n-Decane).[1]

    • Vortex for 1 min, centrifuge, and transfer the lower organic layer to a GC vial.

  • Instrument Parameters:

    • Column: DB-1 or ZB-1 (30m x 0.32mm x 1.0µm).[1] Thick film helps retain volatile amines.[1]

    • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

    • Injector: Split 1:50 @ 250°C. Note: Use a deactivated wool liner to prevent degradation.

    • Oven: 50°C (hold 2 min) → 10°C/min → 200°C.

    • Detector: FID @ 280°C.

Protocol 2: HPLC-CAD for Non-Volatile Impurities[1]
  • Objective: Detect dimers, oligomers, and non-volatile oxidation products.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • B: 0.1% TFA in Acetonitrile.[1]

  • Column: Agilent Zorbax SB-Phenyl (150mm x 4.6mm, 3.5µm).[1] The phenyl interaction improves selectivity for the pi-electrons in the double bond.

  • Gradient: 5% B to 95% B over 20 min.

Visualizing the Impurity Pathway

The following diagram illustrates how impurities in 4-MP HCl propagate to the final Efinaconazole API, necessitating the control strategies described above.

ImpurityPropagation cluster_SM Starting Material Synthesis cluster_Impurities Impurity Profile cluster_API Final API Quality RouteA Route A: Wittig (N-Boc-Piperidone) RawMP Crude 4-MP HCl RouteA->RawMP High Cost Low Isomer Risk RouteB Route B: Dehydration (4-OH-Piperidine) RouteB->RawMP Low Cost High Isomer Risk Exo 4-Methylenepiperidine (Target) RawMP->Exo Endo Endo-Isomer (Impurity 4) RawMP->Endo Phos Phosphine Oxides (Route A specific) RawMP->Phos Reaction Coupling with Epoxide (Efinaconazole Synthesis) Exo->Reaction Endo->Reaction API Efinaconazole (API) Reaction->API Main Pathway ImpurityB Impurity B (Isomeric Impurity) Reaction->ImpurityB Side Reaction (Hard to Purify)

Caption: Propagation of isomeric impurities from 4-MP HCl synthesis to Efinaconazole API.

Expert Recommendations

  • Route Selection: If developing a generic Efinaconazole process, prioritize Route A (Wittig) for early clinical batches to minimize "Impurity B" formation.[1] Switch to Route B only after validating the GC method to control the endo-isomer < 0.15%.

  • Specification Setting: Set a strict specification for the endo-isomer in 4-MP HCl (NMT 0.15%). Research indicates that >0.15% endo-isomer in the starting material leads to >0.10% Impurity B in the API, failing ICH Q3A guidelines.

  • Storage: 4-MP HCl is hygroscopic and prone to oxidation.[1] Store under nitrogen. Oxidation leads to "Impurity F" (N-oxide derivatives) in downstream processing.[1]

References

  • Chen, A., Li, Z., Li, M., & Tan, C. (2018).[1][3] Identification, synthesis, and control of efinaconazole impurities. Pharmazie, 73, 439-444.[1]

  • Kamesu, K., et al. (2018).[1][3] Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Rasayan Journal of Chemistry.

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).

  • PubChem.[1][4] (n.d.). 4-Methylenepiperidine hydrochloride (Compound Summary). [1]

Sources

Comparative

Efficacy of Antifungal Drugs Derived from 4-Methylenepiperidine Hydrochloride: A Comparative Guide

In the ever-evolving landscape of antifungal drug discovery, the pursuit of novel scaffolds with potent and broad-spectrum activity is paramount. One such scaffold that has yielded a clinically significant antifungal age...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antifungal drug discovery, the pursuit of novel scaffolds with potent and broad-spectrum activity is paramount. One such scaffold that has yielded a clinically significant antifungal agent is 4-methylenepiperidine hydrochloride. This versatile chemical intermediate is a cornerstone in the synthesis of efinaconazole, a triazole antifungal approved for the topical treatment of onychomycosis. This guide provides an in-depth comparison of the efficacy of efinaconazole, as a prime derivative of the 4-methylenepiperidine hydrochloride scaffold, against other established antifungal agents. We will delve into the mechanistic underpinnings, comparative in vitro activity, clinical efficacy, and the standardized protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of a New Antifungal: From a Simple Piperidine to a Potent Triazole

The journey from a foundational chemical structure to a market-approved therapeutic is a testament to the power of medicinal chemistry. 4-Methylenepiperidine hydrochloride serves as a critical building block in the multi-step synthesis of efinaconazole.[1] Its intrinsic chemical properties and stereochemistry are pivotal in establishing the final three-dimensional structure of efinaconazole, which is crucial for its potent antifungal activity. While 4-methylenepiperidine hydrochloride itself is described as a synthetic antifungal, its true potential is realized when incorporated into more complex molecules like efinaconazole.[2]

Mechanism of Action: Targeting the Fungal Cell Membrane

The primary mode of action for efinaconazole is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[3]

Efinaconazole, being a triazole, specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] This targeted inhibition leads to a cascade of effects within the fungal cell, including the accumulation of toxic sterol precursors and a deficiency of mature ergosterol.[1][2]

This mechanism is shared with other azole antifungals, such as itraconazole.[5][6][7] However, other classes of antifungals employ different strategies to combat fungal infections. For instance, the allylamine terbinafine inhibits squalene epoxidase, an earlier step in the ergosterol pathway, leading to both ergosterol depletion and the toxic accumulation of squalene.[8][9][10][11][12] The morpholine amorolfine also targets ergosterol synthesis but at two distinct steps: delta-14 reductase and delta-7-8 isomerase.[13][14][15]

Antifungal_Mechanisms cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Drugs Antifungal Drugs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Δ14-reductase & Δ7-Δ8-isomerase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Terbinafine Terbinafine Terbinafine->Squalene Inhibits Efinaconazole Efinaconazole (4-Methylenepiperidine Derivative) Efinaconazole->Lanosterol Inhibits Itraconazole Itraconazole Itraconazole->Lanosterol Inhibits Amorolfine Amorolfine Amorolfine->Ergosterol_Intermediate Inhibits

Caption: Mechanism of action of efinaconazole and comparator antifungals.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), provides a crucial early indicator of its potential clinical efficacy. Efinaconazole has demonstrated potent and broad-spectrum antifungal activity against a wide range of clinically relevant fungi.

Comparative MIC Data

Extensive studies have compared the MIC values of efinaconazole with other antifungal agents against dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes), yeasts (e.g., Candida albicans), and non-dermatophyte molds.

Antifungal AgentFungal GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Efinaconazole Dermatophytes 0.002 0.03 [16][17]
FluconazoleDermatophytes18[16][17]
ItraconazoleDermatophytes0.030.25[16][17]
TerbinafineDermatophytes0.03116[16][17]
Efinaconazole Candida spp. 0.016 0.25 [16][17]
FluconazoleCandida spp.116[16][17]
ItraconazoleCandida spp.0.250.5[16][17]
TerbinafineCandida spp.28[16][17]
Efinaconazole Molds 0.016 - 2 N/A [16][17][18]
ItraconazoleMolds0.5 - >64N/A[16][17]
TerbinafineMolds0.5 - >64N/A[16][17]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly indicates that efinaconazole exhibits superior in vitro potency against dermatophytes and Candida species compared to fluconazole and terbinafine, and is comparable or more potent than itraconazole.[16][17][19] Furthermore, efinaconazole demonstrates a broader spectrum of activity against various molds compared to other tested agents.[18]

Clinical Efficacy in Onychomycosis

Onychomycosis, a fungal infection of the nails, is notoriously difficult to treat due to the barrier function of the nail plate.[20] Efinaconazole, formulated as a 10% topical solution, has shown significant clinical efficacy in treating this condition.

Key Clinical Trial Outcomes

Two pivotal Phase 3 clinical trials demonstrated the superiority of efinaconazole over vehicle in the treatment of mild to moderate toenail onychomycosis.

OutcomeEfinaconazoleVehiclep-valueReference(s)
Mycologic Cure Rate 53.4% - 55.2%16.8% - 16.9%<0.001[21][22]
Complete Cure Rate 15.2% - 17.8%3.3% - 5.5%<0.001[[“]]
Treatment Success 31.0% - 35.7%11.7% - 11.9%<0.001[21]

Mycologic cure is defined as a negative KOH and fungal culture. Complete cure is defined as 0% clinical involvement of the target toenail plus mycologic cure.

Post-hoc analyses of these trials have also confirmed the efficacy and safety of efinaconazole in older adults (≥65 years).[24] When compared to other topical treatments for onychomycosis, such as ciclopirox and tavaborole, indirect comparisons from clinical trial data suggest that efinaconazole has higher mycologic and complete cure rates.[[“]]

Experimental Protocols for Antifungal Efficacy Assessment

The robust evaluation of antifungal agents relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides such guidelines.

In Vitro Susceptibility Testing: Broth Microdilution

A fundamental method for determining the MIC of an antifungal agent is the broth microdilution assay, as detailed in the CLSI document M38-A2 for filamentous fungi.[25][26][27]

Step-by-Step Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to promote sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: The antifungal drug is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI 1640).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well.[20]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_drug Prepare Serial Dilutions of Antifungal Drug start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vivo Models of Onychomycosis

To evaluate the efficacy of antifungal agents in a more clinically relevant setting, animal models of onychomycosis are employed. Guinea pig and rabbit models are commonly used.[28]

General Workflow:

  • Immunosuppression (if necessary): Animals may be immunosuppressed to facilitate fungal infection.

  • Infection: A dermatophyte suspension is applied to the abraded nails of the animals.

  • Treatment: After a period to allow for the establishment of infection, the test antifungal agent is applied topically to the infected nails.

  • Evaluation: The efficacy of the treatment is assessed by various parameters, including clinical scoring of the nail appearance, mycological examination (KOH and culture) of nail clippings, and histopathological analysis of the nail unit.[28]

Conclusion: A Promising Scaffold for Future Antifungal Development

The journey of 4-methylenepiperidine hydrochloride from a chemical intermediate to the core of a potent antifungal agent like efinaconazole highlights the significance of this scaffold in medicinal chemistry. Efinaconazole has demonstrated superior in vitro potency and broad-spectrum activity compared to many existing antifungal drugs. Its clinical efficacy in the challenging indication of onychomycosis further solidifies its position as a valuable therapeutic option.

For researchers and drug development professionals, the success of efinaconazole should serve as an impetus to further explore the potential of 4-methylenepiperidine and related piperidine derivatives. The established in vitro and in vivo models provide a clear pathway for the evaluation of new chemical entities derived from this promising scaffold, paving the way for the next generation of antifungal therapies.

References

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

  • Jo, J. H., et al. (2015). Efinaconazole in the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6219–6228. [Link]

  • Gupta, A. K., et al. (2014). Efinaconazole 10% solution: a new topical treatment for onychomycosis. Skin Therapy Letter, 19(4), 1-4. [Link]

  • MIMS. Efinaconazole: Uses, Dosage, Side Effects and More. [Link]

  • CADTH. (2015). Clinical Review Report: Efinaconazole (Jublia). CADTH Common Drug Reviews. [Link]

  • Elewski, B., et al. (2021). Efficacy and Safety of Efinaconazole 10% Topical Solution for Treatment of Onychomycosis in Older Adults: A Post Hoc Analysis of Two Phase 3 Randomised Trials. Drugs & Aging, 38(7), 603–612. [Link]

  • Wikipedia. (2023). Efinaconazole. [Link]

  • Tatsumi, Y., et al. (2014). In Vitro and In Vivo Assessment of Dermatophyte Acquired Resistance to Efinaconazole, a Novel Triazole Antifungal. Antimicrobial Agents and Chemotherapy, 58(11), 6958–6961. [Link]

  • Consensus. How does efinaconazole compare to other topical antifungals in efficacy?. [Link]

  • CADTH. (2015). Efinaconazole for Fungal Nail Infections: A Review of the Clinical Effectiveness, Cost-effectiveness, and Guidelines. CADTH Rapid Response Reports. [Link]

  • Sugiura, K., et al. (2014). Efinaconazole in the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 7, 235–242. [Link]

  • Ghannoum, M., et al. (2013). Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis. Antimicrobial Agents and Chemotherapy, 57(7), 3432–3436. [Link]

  • Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. StatPearls. [Link]

  • De, A., & Raj, D. (2023). Itraconazole. StatPearls. [Link]

  • Ghannoum, M., et al. (2023). Antifungal Activity of Efinaconazole Compared to Fluconazole, Itraconazole, and Terbinafine against Terbinafine- and Itraconazole-Resistant and -Susceptible Clinical Isolates of Dermatophytes, Candida, and Mold. Journal of the American Podiatric Medical Association. [Link]

  • Polak, A. (1992). Preclinical data and mode of action of amorolfine. Dermatology, 184 Suppl 1, 3-7. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126 Suppl 39, 2-7. [Link]

  • Wikipedia. (2023). Itraconazole. [Link]

  • Sleven, R., et al. (2015). Development of a novel in vitro onychomycosis model for the evaluation of topical antifungal activity. Journal of Microbiological Methods, 112, 73-75. [Link]

  • Ghannoum, M., et al. (2023). Antifungal Activity of Efinaconazole Compared with Fluconazole, Itraconazole, and Terbinafine Against Terbinafine- and Itraconazole-Resistant/Susceptible Clinical Isolates of Dermatophytes, Candida, and Molds. Journal of the American Podiatric Medical Association. [Link]

  • Clinical Mycology. (2003). Terbinafine. Oxford Academic. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of itraconazole (antifungal medication)?. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]

  • Tatsumi, Y., et al. (2013). Antifungal Activity of Luliconazole Nail Solution on in vitro and in vivo Onychomycosis Model. Journal of Medical Mycology, 54(4), 303-311. [Link]

  • DermNet. (2004). Itraconazole. [Link]

  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?. [Link]

  • ResearchGate. (1992). Preclinical data and mode of action of amorolfine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Itraconazole?. [Link]

  • Tatsumi, Y., et al. (2013). A rabbit model of onychomycosis for the evaluation of topical antifungal drugs. Microbiology and Immunology, 57(12), 809–815. [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Biofilm-Forming Ability of Rhinocladiella similis and Trichophyton rubrum Isolated from a Mixed Onychomycosis Case. [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terbinafine?. [Link]

  • ORBi. (2006). New insights into the effect of amorolfine nail lacquer. [Link]

  • ResearchGate. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amorolfine Hydrochloride?. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 4-Methylenepiperidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the 4-methylenepiperidine scaffold represents a privileged structural motif with significant potential across a spectrum of therapeutic targets. It...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-methylenepiperidine scaffold represents a privileged structural motif with significant potential across a spectrum of therapeutic targets. Its conformational rigidity and the presence of a reactive exocyclic double bond offer unique opportunities for molecular design and optimization. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-methylenepiperidine derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will delve into key therapeutic areas where this scaffold has shown promise, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating experimental protocols.

The 4-Methylenepiperidine Core: A Versatile Scaffold in Medicinal Chemistry

The 4-methylenepiperidine unit is a bioisostere of the piperidine ring, offering a distinct conformational profile and additional vectors for chemical modification. The exocyclic methylene group can influence binding affinity, selectivity, and metabolic stability. This guide will explore how modifications at various positions of the 4-methylenepiperidine ring system impact biological activity, providing a comparative framework for rational drug design.

Caption: Workflow for the HPLC-based MenA inhibition assay.

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol provides a general framework for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [3H]-spiperone or a D4-selective radioligand)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations.

  • For determining non-specific binding, add the non-specific binding control to designated wells.

  • Add the cell membranes expressing the D4 receptor.

  • Add the radioligand at a concentration near its Kd value.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay that measures ATP consumption. [1] Objective: To determine the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (containing MgCl2, DTT, etc.)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the test compound at various concentrations. Include a DMSO control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the kinase reaction by adding the stop reagent from the assay kit.

  • Add the detection reagent, which converts the remaining ATP into a luminescent signal.

  • Incubate as recommended by the kit manufacturer to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. [2] Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 4-methylenepiperidine scaffold is a versatile and valuable core in modern medicinal chemistry. As demonstrated in the case of MenA inhibitors, systematic exploration of its SAR can lead to the identification of potent and drug-like candidates. While the full potential of this scaffold in other therapeutic areas such as CNS disorders, cancer, and kinase inhibition is still being uncovered, the foundational principles of SAR-driven design, coupled with robust experimental validation, will undoubtedly pave the way for the discovery of novel therapeutics. This guide provides a framework for researchers to build upon, encouraging a deeper dive into the rich chemical space offered by 4-methylenepiperidine derivatives.

References

  • Parish, T. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. Antimicrobial Agents and Chemotherapy, 63(6), e02661-18. [Link]

  • Parish, T. (2019). Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors. PubMed, 30962346. [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Kurosu, M., et al. (2014). Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 5(6), 640-645. [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed, 36682292. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Al-Obeidi, F. A., et al. (2020). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. Journal of Medicinal Chemistry, 63(15), 8149-8171. [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700203. [Link]

  • Berg, K., et al. (2022). SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. ResearchGate. [Link]

  • Uddin, M. J., et al. (2020). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 25(12), 2895. [Link]

  • Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(17), 7995-8009. [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Amenta, F., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Journal of Neuroimmunology, 107(1), 67-73. [Link]

  • Di Martino, R. M. C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(7), 6735. [Link]

  • Wodarski, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 128. [Link]

  • Lu, H., et al. (2017). A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells. mBio, 8(1), e02284-16. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

  • Maddry, J. A., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis, 95(5), 635-641. [Link]

  • ResearchGate. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. [Link]

  • Al-Warhi, T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45831-45873. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Van et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Berg, K., et al. (2022). SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substitutedo[3][4][5]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. [Link]

  • Meiler Lab. (n.d.). Tutorial 7: Structure-based design simulation of selective small molecule dopamine receptor antago. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methylenepiperidine hydrochloride

Topic: Personal protective equipment for handling 4-Methylenepiperidine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Methylenepiperidine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Safety Summary

Substance: 4-Methylenepiperidine hydrochloride CAS: 144230-50-2 Physical State: White to off-white solid (Powder/Crystalline) Signal Word: WARNING

As researchers, we often underestimate hydrochloride salts compared to their volatile free-base counterparts. However, 4-Methylenepiperidine hydrochloride presents a specific set of risks centered on respiratory irritation and hygroscopicity . While it is less volatile than the free amine, the fine particulate nature of the salt makes dust inhalation the primary exposure vector.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven workflow for handling this compound without compromising user safety or experimental integrity.

Core Hazard Profile (GHS Classifications)
Hazard TypeCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Strict hygiene; no hand-to-mouth contact.[3][4]
Skin Irritation H315Causes skin irritation.[2][5][6]Direct contact causes dermatitis/burns.
Eye Irritation H319Causes serious eye irritation.[2][6]Dust can cause corneal damage.
STOT-SE H335May cause respiratory irritation.[2][5][6]CRITICAL: Inhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier strategy.[2][3][4][7] For this compound, we prioritize protection against fine particulates and acidic hydrolysis (upon contact with moisture in mucous membranes).

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Nitrile Gloves Thickness: Minimum 0.11 mm (4 mil).Rationale: Nitrile offers excellent resistance to solid organic salts. Field Insight: If dissolving in penetrating solvents (e.g., DMSO, DCM), use double-gloving or thicker (0.2 mm) nitrile, as the solvent acts as a carrier for the toxicant.
Eye Protection Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Safety glasses are insufficient for powders. Air currents can carry dust around the lenses. Goggles seal the eyes from airborne particulates.
Respiratory Engineering Controls First Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).Secondary (if outside hood): NIOSH N95 or P100 particulate respirator.Note: Handling outside a hood is strongly discouraged.[4]
Body Protection Lab Coat Spec: 100% Cotton or flame-resistant synthetic.Rationale: Long sleeves required. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Protocol: Safe Handling Workflow

This protocol is designed to mitigate the risk of aerosolization (dusting) and moisture absorption (hygroscopicity), which degrades the reagent.

Phase 1: Preparation
  • Environment: All open handling must occur inside a certified chemical fume hood.

  • Static Control: Powders of organic salts are prone to static charge, causing them to "fly" during weighing. Use an anti-static gun or ionizer bar if available.

  • Receiving: Inspect the bottle for crystallization on the threads (indicates previous moisture ingress).

Phase 2: Weighing & Transfer

The most dangerous moment is the transfer from stock bottle to balance.

  • The "Closed Balance" Method:

    • Tare your weighing boat/vial inside the balance.

    • Remove the vessel from the balance and place it deep inside the fume hood.

    • Transfer the solid into the vessel using a clean spatula.

    • Crucial Step: Cap or cover the vessel before moving it back to the balance to read the weight.

    • Why? This prevents dust from contaminating the balance and the lab bench.

  • Solubilization:

    • Add solvent slowly.[8] Hydrochloride salts can exhibit a mild exotherm upon dissolution.

    • Field Insight: If the compound has clumped due to moisture, do not crush it aggressively in an open mortar; this generates significant dust. Dissolve the clumps directly in the solvent if the protocol permits.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (water) to remove invisible salt residues before returning to storage.

  • Glove Removal: Use the "beak" method (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no outer surface touches skin.

Emergency Response & First Aid

Immediate action mitigates long-term damage. These steps are self-validating based on the compound's acidic hydrolysis nature.

  • Inhalation (Most Likely Incident):

    • Symptom:[2][3][5][6][7][8][9] Burning sensation in nose/throat, coughing.

    • Action: Move immediately to fresh air.[4][7] The HCl salt hydrolyzes to release acidic ions; hydration (drinking water) helps soothe mucous membranes, but seek medical attention if coughing persists.

  • Eye Contact:

    • Action: Flush immediately with water for 15 minutes .[4][6]

    • Critical Detail: Hold eyelids apart. Solid particles can trap under the eyelid, causing mechanical abrasion and chemical burns.

  • Skin Contact:

    • Action: Wash with soap and copious water.[2][3][6] Remove contaminated clothing.[2][3][4][5][7]

    • Note: Do not use organic solvents (ethanol/acetone) to wash skin; they increase permeability.

Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in US, local directives in EU).

  • Waste Stream: Solid Organic Waste (or Liquid Organic Waste if dissolved).

  • Segregation:

    • Do NOT mix with strong oxidizing agents (e.g., permanganates, nitrates) in the waste container.

    • Do NOT mix with strong bases (e.g., NaOH) in a sealed container.

    • Reasoning: Reacting the HCl salt with a strong base liberates the free amine (4-methylenepiperidine) and heat. If the waste container is sealed, this pressure buildup can cause a rupture/explosion.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making process for handling 4-Methylenepiperidine HCl, ensuring all safety checks are met before procedure execution.

SafeHandling Start START: Reagent Retrieval CheckHood Check Fume Hood (Flow > 0.3 m/s?) Start->CheckHood PPECheck Verify PPE: Nitrile Gloves + Goggles CheckHood->PPECheck Pass Stop STOP: Maintenance Required CheckHood->Stop Fail StaticCheck Is Powder Static? PPECheck->StaticCheck StaticAction Use Anti-Static Gun or Ionizer StaticCheck->StaticAction Yes Weighing Weighing Protocol: Transfer inside Hood ONLY StaticCheck->Weighing No StaticAction->Weighing Solubilization Solubilization: Add Solvent Slowly Weighing->Solubilization Waste Disposal: Segregate from Strong Bases Solubilization->Waste

Caption: Logical workflow for handling 4-Methylenepiperidine HCl, prioritizing engineering controls and static management.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22665826, 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenepiperidine hydrochloride
Reactant of Route 2
4-Methylenepiperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.